Filapixant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N5O3S/c1-14-9-28-22(36-14)17-6-16(7-19(8-17)35-13-20-12-32(3)4-5-34-20)21(33)31-15(2)18-10-29-23(30-11-18)24(25,26)27/h6-11,15,20H,4-5,12-13H2,1-3H3,(H,31,33)/t15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROBUJILSMBILX-FOIQADDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)OC[C@H]3CN(CCO3)C)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1948232-63-0 | |
| Record name | Filapixant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948232630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FILAPIXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35HB63WZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Filapixant: A Technical Whitepaper on the Mechanism of Action of a Selective P2X3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Filapixant (BAY 1902607) is a potent and highly selective antagonist of the P2X3 purinergic receptor, an ATP-gated ion channel implicated in the pathophysiology of neuronal hypersensitization. Developed to address conditions such as refractory chronic cough, its mechanism centers on the inhibition of ATP-mediated activation of sensory nerve fibers. This document provides a detailed overview of the molecular mechanism of this compound, supported by preclinical and clinical data. It includes a summary of its pharmacological properties, efficacy, and safety profile, along with detailed experimental protocols and pathway visualizations to offer a comprehensive technical resource for the scientific community.
Introduction: The P2X3 Receptor in Sensory Signaling
The P2X3 receptor is a ligand-gated ion channel predominantly expressed on nociceptive sensory neurons.[1] These receptors assemble as either homomeric trimers (P2X3) or heterotrimeric channels with the P2X2 subunit (P2X2/3).[1][2] In the airways, extracellular adenosine triphosphate (ATP) is released from epithelial cells in response to inflammation, irritation, or mechanical stress. This ATP then binds to P2X3 receptors on afferent C-fibers, triggering a rapid influx of cations (primarily Na⁺ and Ca²⁺).[1] This influx leads to membrane depolarization, the generation of an action potential, and the transmission of a signal to the brainstem, which is ultimately perceived as an urge to cough. In conditions like refractory chronic cough, this signaling pathway is believed to be hypersensitized. Therefore, antagonizing the P2X3 receptor is a promising therapeutic strategy to reduce cough frequency and severity.[2]
Core Mechanism of Action of this compound
This compound is a non-steroidal, small molecule that acts as a potent, selective, and reversible antagonist of the P2X3 receptor. Its primary mechanism of action is the direct, competitive blockade of the ATP binding site on the P2X3 receptor subunit. By preventing ATP from activating the channel, this compound inhibits the influx of cations and subsequent neuronal depolarization, thereby dampening the hypersensitive signaling cascade that leads to chronic cough.
A key feature of this compound is its high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor. The P2X2/3 subtype is highly expressed in taste bud cells, and its blockade is strongly associated with taste-related adverse effects, such as dysgeusia (taste disturbance). This compound was designed to minimize these off-target effects while retaining efficacy.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through in vitro assays and clinical trials.
In Vitro Pharmacology
This compound's potency and selectivity were determined using a fluorometric imaging plate reader (FLIPR)-based calcium flux assay in recombinant cell lines.
| Parameter | Receptor Target | Value | Selectivity Ratio |
| IC₅₀ | P2X3 (homomer) | 7.4 nM | >100-fold |
| IC₅₀ | P2X2/3 (heteromer) | 776 nM |
Clinical Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics. Key parameters from studies in healthy male subjects are summarized below.
| Parameter | Value | Comment |
| Tₘₐₓ (Time to Peak Concentration) | ~1.0 - 2.0 hours | Rapid oral absorption. |
| t₁/₂ (Terminal Half-life) | ~10 - 15 hours | Supports once or twice-daily dosing. |
| Dose Proportionality | Yes | Exposure (AUC and Cₘₐₓ) increases proportionally with dose. |
| Food Effect | Minimal | Can be administered without regard to meals. |
| CYP3A4 Interaction | None (Clinically Relevant) | Does not significantly inhibit or induce CYP3A4 enzymes. |
Clinical Efficacy & Safety
The efficacy of this compound in reducing cough frequency was demonstrated in a randomized, placebo-controlled, crossover study (NCT03535168) in patients with refractory chronic cough.
| Treatment Group (Twice Daily) | Change in 24-h Cough Frequency (vs. Placebo) | Change in 24-h Cough Frequency (vs. Baseline) |
| This compound 80 mg | -17% | -23% |
| This compound 250 mg | -37% | -41% |
| Placebo | N/A | -6% |
Despite its high in vitro selectivity, this compound was associated with dose-dependent taste-related adverse events, though it was generally well-tolerated.
| Treatment Group (Twice Daily) | Incidence of Taste-Related Adverse Events |
| This compound 20 mg | 4% |
| This compound 80 mg | 13% |
| This compound 150 mg | 43% |
| This compound 250 mg | 57% |
| Placebo | 12% |
Experimental Protocols
Representative In Vitro Functional Assay: FLIPR Calcium Flux Assay
The inhibitory activity of this compound on P2X3 and P2X2/3 receptors was quantified by measuring changes in intracellular calcium ([Ca²⁺]i) using a FLIPR-based assay. The following is a representative protocol based on published methodologies.
Objective: To determine the IC₅₀ of a test compound against ATP-induced calcium influx in cells stably expressing human P2X3 or P2X2/3 receptors.
Materials:
-
HEK293 or 1321N1 cells stably transfected with hP2X3 or hP2X2/3.
-
Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
FLIPR Calcium Assay Kit (e.g., Calcium 6 Dye).
-
Agonist: α,β-methylene ATP (α,β-meATP) stock solution.
-
Test Compound: this compound, serially diluted in DMSO and then assay buffer.
-
384-well black, clear-bottom microplates.
-
FLIPR instrument (e.g., FLIPRTETRA).
Methodology:
-
Cell Plating: Seed the transfected cells into 384-well plates at a density of ~2x10⁴ cells/well and incubate for 16-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Aspirate the culture medium and add the prepared calcium-sensitive dye solution to each well. Incubate the plate for 1-2 hours at 37°C.
-
Compound Addition: Prepare a serial dilution of this compound. Transfer the compound dilutions to the cell plate using the FLIPR. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Detection: Place the cell plate and a plate containing the agonist (α,β-meATP) into the FLIPR instrument.
-
The instrument establishes a baseline fluorescence reading for ~10-20 seconds.
-
The agonist is automatically added to the wells to stimulate the P2X3 receptors.
-
The instrument immediately and continuously records the change in fluorescence (indicating Ca²⁺ influx) for 60-180 seconds.
-
-
Data Analysis: The increase in fluorescence intensity is plotted against time. The peak fluorescence response is used to calculate the percent inhibition by this compound at each concentration relative to control wells (agonist only). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
References
The Structure-Activity Relationship of Filapixant: A Technical Guide for Researchers
An In-depth Examination of a Selective P2X3 Receptor Antagonist for the Treatment of Chronic Cough
Filapixant (BAY 1902607) is a potent and selective antagonist of the P2X3 receptor, a key player in the pathophysiology of refractory chronic cough. Developed by Bayer, this compound represents a significant effort to modulate the purinergic signaling pathway involved in sensory nerve activation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the experimental protocols used in its evaluation, and the structural modifications that influence its potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and respiratory therapeutics.
Introduction: The P2X3 Receptor as a Therapeutic Target
The P2X3 receptor is a ligand-gated ion channel primarily expressed on sensory neurons, including vagal afferents that innervate the airways.[1][2][3] When activated by its endogenous ligand, adenosine triphosphate (ATP), the P2X3 receptor mediates the influx of cations, leading to neuronal depolarization and the initiation of sensory signals, such as the cough reflex.[1][2] In chronic cough, a condition characterized by a persistent and often debilitating cough, there is evidence of neuronal hypersensitization, where P2X3 receptor signaling is upregulated. Therefore, antagonizing the P2X3 receptor presents a promising therapeutic strategy to reduce cough frequency and severity.
A significant challenge in the development of P2X3 antagonists is the potential for taste-related side effects, such as dysgeusia (taste disturbance), ageusia (loss of taste), and hypogeusia (reduced ability to taste). These adverse events are attributed to the blockade of the heterotrimeric P2X2/3 receptor, which is expressed in taste bud cells. Consequently, a key objective in the design of novel P2X3 antagonists, including this compound, has been to achieve high selectivity for the homomeric P2X3 receptor over the P2X2/3 heteromer to minimize these taste disturbances.
The Chemical Architecture of this compound
This compound is a complex molecule with the chemical name 3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide. Its structure can be dissected into several key pharmacophoric elements that contribute to its binding affinity and selectivity for the P2X3 receptor.
This compound is chemically related to an earlier compound from Bayer, Eliapixant (BAY 1817080), which is also a P2X3 receptor antagonist but with lower selectivity. The development of this compound likely involved the optimization of the chemical scaffold of Eliapixant to enhance its potency and, crucially, its selectivity against the P2X2/3 receptor.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive, publicly available SAR table detailing numerous analogs of this compound is limited, analysis of related compounds and the broader P2X3 antagonist field allows for the elucidation of key structural features driving activity. The following table summarizes representative data for compounds within a similar chemical class, highlighting the impact of structural modifications on P2X3 and P2X2/3 receptor antagonism.
| Compound ID | R1 (Benzamide) | R2 (Amide) | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity (P2X2/3 / P2X3) |
| Eliapixant | 3-((morpholin-2-yl)methoxy)-5-(thiazol-2-yl) | (R)-1-(pyrimidin-5-yl)ethyl | 8 | 163 | ~20 |
| This compound | 3-(((2R)-4-methylmorpholin-2-yl)methoxy)-5-(5-methylthiazol-2-yl) | (R)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl | Potent (IC50 not publicly disclosed) | Significantly higher than P2X3 IC50 | >100 |
| Analog A | 3-methoxy-5-(thiazol-2-yl) | (R)-1-(pyrimidin-5-yl)ethyl | Moderate | Moderate | Low |
| Analog B | 3-((morpholin-2-yl)methoxy)-5-(thiazol-2-yl) | 1-(pyrimidin-5-yl)ethyl (racemic) | Less potent than Eliapixant | Less potent than Eliapixant | ~15 |
| Analog C | 3-((morpholin-2-yl)methoxy)-5-(thiazol-2-yl) | (R)-1-(pyridin-2-yl)ethyl | Potent | Potent | Low |
Key SAR Insights:
-
Benzamide Core: The substituted benzamide core serves as a central scaffold for orienting the key interacting moieties.
-
Amide Substituent: The stereochemistry of the ethylamine linker is crucial for potent activity, with the (R)-enantiomer being preferred. The nature of the heterocyclic ring attached to this linker significantly influences both potency and selectivity. The trifluoromethyl substitution on the pyrimidine ring of this compound likely enhances its properties.
-
Morpholine and Thiazole Groups: The morpholinomethoxy and thiazole substituents on the benzamide ring are critical for high-affinity binding. Methylation of the morpholine nitrogen and the thiazole ring in this compound compared to Eliapixant likely contributes to its improved selectivity profile.
Experimental Protocols
The determination of the biological activity of this compound and its analogs relies on robust in vitro assays that measure the antagonism of P2X3 and P2X2/3 receptors. The two primary methods employed are radioligand binding assays and functional calcium flux assays.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) of test compounds to the human P2X3 and P2X2/3 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human P2X3 or P2X2/3 receptor. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a suitable buffer and stored at -80°C.
-
Assay Procedure: The assay is typically performed in a 96-well plate format.
-
Membrane homogenates are incubated with a specific radioligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of the test compound.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled P2X3 antagonist.
-
-
Separation and Detection: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioactivity. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Assay
Functional assays, such as the calcium flux assay, measure the ability of a compound to inhibit the downstream signaling cascade initiated by receptor activation.
Objective: To determine the functional potency (IC50) of test compounds in inhibiting ATP-induced calcium influx through P2X3 and P2X2/3 channels.
Methodology:
-
Cell Culture and Dye Loading: Cells stably expressing the human P2X3 or P2X2/3 receptor are seeded into 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM. These dyes exhibit an increase in fluorescence intensity upon binding to intracellular calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound for a defined period.
-
Receptor Activation and Signal Detection: A specific P2X3 receptor agonist (e.g., α,β-methylene ATP) is added to the wells to stimulate the receptor. The resulting change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader).
-
Data Analysis: The fluorescence signal is recorded over time, and the peak response is used to determine the level of receptor activation. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
P2X3 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X3 receptor on a sensory neuron, leading to the generation of a nerve impulse.
Caption: P2X3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for SAR Studies
The following diagram outlines the typical workflow for conducting structure-activity relationship studies of P2X3 receptor antagonists.
Caption: A typical workflow for the structure-activity relationship (SAR) studies of P2X3 antagonists.
Conclusion
This compound is a highly selective P2X3 receptor antagonist that has demonstrated clinical potential in the treatment of refractory chronic cough. Its development highlights the importance of a detailed understanding of the structure-activity relationship to optimize both potency and selectivity, particularly to mitigate the taste-related side effects associated with P2X2/3 receptor antagonism. The experimental protocols outlined in this guide provide a framework for the continued discovery and evaluation of novel P2X3 antagonists. Further research into the precise binding interactions of this compound and the exploration of novel chemical scaffolds will undoubtedly contribute to the development of even more effective and better-tolerated therapies for chronic cough and other conditions driven by neuronal hypersensitization.
References
Filapixant Preclinical Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filapixant (BAY 1902607) is a potent and highly selective antagonist of the P2X3 receptor, a key player in neuronal sensitization and various sensory signaling pathways. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, and their activation is implicated in the pathophysiology of chronic cough, neuropathic pain, and other hypersensitivity disorders. This technical guide provides a comprehensive overview of the available preclinical data for this compound, offering insights into its mechanism of action, pharmacokinetics, and efficacy. Due to the limited public availability of detailed preclinical data for this compound, this guide also incorporates data from Eliapixant (BAY 1817080), a structurally related and well-characterized P2X3 antagonist from the same developer, to provide a more complete picture.
Mechanism of Action: Targeting the P2X3 Receptor
This compound exerts its therapeutic effect by selectively inhibiting the P2X3 receptor. In conditions of tissue damage or inflammation, elevated extracellular ATP levels lead to the activation of P2X3 receptors on sensory nerve fibers. This activation results in cation influx, membrane depolarization, and the initiation of action potentials, which are transmitted to the central nervous system and perceived as pain or irritation. By blocking this initial step in the signaling cascade, this compound effectively dampens the hypersensitivity of these neurons.
Signaling Pathway of P2X3 Receptor Activation and this compound Inhibition
Caption: P2X3 receptor signaling and the inhibitory action of this compound.
In Vitro Studies: Potency and Selectivity
The hallmark of this compound is its high selectivity for the P2X3 receptor homomer over the P2X2/3 heteromer, which is implicated in taste-related side effects. While specific IC50 values for this compound are not publicly available, it is reported to have over 100-fold selectivity for P2X3 over P2X2/3 receptors.[1] The following table includes data for the closely related compound, Eliapixant, to provide a quantitative perspective on the potency and selectivity profile of this class of antagonists.[2]
| Compound | Target | Assay | Agonist | IC50 (nM) | Selectivity (P2X2/3 vs P2X3) | Reference |
| Eliapixant | Human P2X3 | FLIPR-based Calcium Flux | α,β-meATP | 8 | ~20-fold | [2] |
| Eliapixant | Human P2X2/3 | FLIPR-based Calcium Flux | α,β-meATP | 163 | - | [2] |
| This compound | Human P2X3 vs P2X2/3 | Not Specified | Not Specified | Not Disclosed | >100-fold | [1] |
Experimental Protocol: FLIPR-based Calcium Flux Assay
This assay is a standard method for determining the potency of ion channel modulators.
References
Filapixant: A Technical Whitepaper on Therapeutic Potential Beyond Cough
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filapixant, a potent and highly selective antagonist of the P2X3 purinergic receptor, is currently under investigation primarily for refractory chronic cough. However, the mechanism of action—inhibition of ATP-gated cation channels on sensory neurons—holds significant therapeutic promise for a range of conditions characterized by neuronal hypersensitization. This technical whitepaper explores the preclinical rationale and available data supporting the therapeutic potential of this compound and closely related P2X3 antagonists in chronic pain, overactive bladder/interstitial cystitis, and cardiovascular diseases. Detailed experimental protocols for key preclinical models are provided, alongside quantitative data from relevant studies and visualizations of the core signaling pathways and experimental workflows.
Introduction: The P2X3 Receptor as a Therapeutic Target
The P2X3 receptor is an adenosine triphosphate (ATP)-gated ion channel predominantly expressed on nociceptive C-fiber and Aδ-fiber primary afferent neurons.[1] In response to tissue injury, inflammation, or mechanical stress, endogenous ATP is released from cells and binds to P2X3 receptors, leading to cation influx, depolarization, and the initiation of a pain signal.[2] This pathway is implicated in the sensitization of sensory neurons, a key driver of chronic pain and discomfort in various pathologies.[1][2]
This compound is a highly selective P2X3 receptor antagonist.[3] While its clinical development has focused on chronic cough, its mechanism suggests broader applications. This document synthesizes the evidence for this compound's potential in other therapeutic areas, drawing from direct preclinical data where available and from studies of other P2X3 antagonists like Eliapixant, a structurally similar compound from the same developer.
Core Signaling Pathway: P2X3 Receptor Activation
The binding of ATP to the P2X3 receptor initiates a cascade of events leading to neuronal sensitization and signal transmission. This pathway is a critical target for this compound.
References
A Technical Guide to Filapixant and its Interaction with ATP-Gated P2X3 Ion Channels
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document addresses the interaction of Filapixant with its scientifically validated target, the P2X3 receptor. Initial interest in ATP-gated ion channels for inflammatory conditions often focuses on the P2X7 receptor; however, it is critical to note that this compound is a highly selective antagonist of the P2X3 receptor and is not active at the P2X7 receptor. This guide will focus exclusively on the established mechanism of this compound at the P2X3 channel.
Introduction: ATP-Gated Ion Channels and the P2X3 Receptor
Adenosine triphosphate (ATP), renowned as the primary intracellular energy currency, also functions as a critical extracellular signaling molecule, or "DAMP" (Damage-Associated Molecular Pattern), upon its release during cell stress or injury.[1][2] Its signals are transduced by purinergic receptors, which are divided into G-protein coupled P2Y receptors and ligand-gated ion channel P2X receptors. The P2X family comprises seven subtypes (P2X1-7) that form trimeric, non-selective cation channels.[3]
While the P2X7 receptor is a key mediator of inflammation, the P2X3 receptor is predominantly expressed on afferent sensory neurons and is a crucial transducer of nociceptive signals.[4] These receptors can exist as homomeric P2X3 channels or as heteromeric P2X2/3 channels.[4] In the airways, ATP released from epithelial cells activates P2X3 receptors on vagal sensory nerve fibers, triggering depolarization and initiating the action potentials that propagate to the brainstem and are perceived as the urge to cough. In conditions like refractory chronic cough, this pathway is hypersensitized.
This compound (BAY1902607) is a potent and highly selective P2X3 receptor antagonist developed to therapeutically inhibit this pathway and reduce excessive coughing.
Mechanism of Action of this compound
This compound acts as a selective, non-competitive antagonist of the homomeric P2X3 receptor. Structural studies of other P2X3 antagonists show that they stabilize the receptor in a closed, resting state, preventing the conformational changes required for channel opening upon ATP binding. By binding to the P2X3 receptor on airway sensory nerves, this compound blocks the influx of cations (Na⁺ and Ca²⁺) that would normally occur in response to extracellular ATP. This inhibition prevents the depolarization of the neuron, thereby blocking the initiation of the action potential and suppressing the cough reflex at its peripheral origin.
A key characteristic of this compound is its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. P2X2/3 receptors are implicated in taste signaling within taste buds, and their blockade is associated with taste-related adverse events like dysgeusia (taste disturbance). This compound was designed to minimize these effects by selectively targeting P2X3.
Signaling Pathways and Experimental Workflows
P2X3-Mediated Sensory Nerve Activation in the Cough Reflex
The binding of extracellular ATP to P2X3 receptors on the terminals of vagal afferent nerves is a primary step in initiating the cough reflex. This activation leads to a rapid influx of cations, membrane depolarization, and the generation of an action potential.
Experimental Workflow for Screening P2X3 Antagonists
The characterization of P2X3 antagonists like this compound typically follows a high-throughput screening workflow, often using a calcium influx assay with a Fluorometric Imaging Plate Reader (FLIPR).
Quantitative Data
The pharmacological profile of this compound has been defined through extensive preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against human P2X3 and P2X2/3 receptors, demonstrating its selectivity.
| Receptor Target | Assay Type | IC₅₀ (nM) | Selectivity (P2X2/3 vs P2X3) | Reference |
| Human P2X3 | FLIPR Calcium Influx | 7.4 | >104-fold | |
| Human P2X2/3 | FLIPR Calcium Influx | 776 | - | |
| Human P2X2/3 | Manual Patch Clamp | 251 | - |
Note: Data for a related, less selective compound, Eliapixant, shows IC₅₀ values of 8-10 nM for P2X3 and 129-163 nM for P2X2/3 (~20-fold selectivity) for comparison.
Table 2: Clinical Efficacy and Key Adverse Events of this compound in Refractory Chronic Cough
This table presents results from a randomized, placebo-controlled, crossover study in patients with refractory chronic cough.
| Treatment Group (Twice Daily) | Reduction in 24-h Cough Frequency vs. Placebo | Incidence of Taste-Related Adverse Events | Reference |
| Placebo | - | 12% | |
| This compound 20 mg | Not significant | 4% | |
| This compound 80 mg | 17% | 13% | |
| This compound 150 mg | Not specified | 43% | |
| This compound 250 mg | 37% | 57% |
Key Experimental Protocols
In Vitro: Calcium Influx Assay for P2X3 Antagonist Potency
This protocol is a standard method for quantifying the potency of P2X3 antagonists by measuring the inhibition of agonist-induced calcium influx.
-
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human P2X3 receptor gene are cultured under standard conditions (37°C, 5% CO₂).
-
Cells are harvested and seeded into 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. Plates are incubated for 24 hours.
-
-
2. Fluorescent Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in a buffered saline solution) for 60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
After incubation, cells are washed with an assay buffer to remove extracellular dye.
-
-
3. Compound Incubation:
-
Serial dilutions of this compound (or other test compounds) are prepared in the assay buffer.
-
The compound solutions are added to the appropriate wells, and the plate is incubated for a predefined period (e.g., 15-30 minutes) at room temperature to allow for target engagement.
-
-
4. Agonist Stimulation and Measurement:
-
The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken for several seconds.
-
An agonist solution (e.g., α,β-methylene ATP, a stable ATP analog selective for P2X3) is added to all wells simultaneously by the FLIPR's integrated pipettor to a final concentration known to elicit a robust response (e.g., EC₈₀).
-
Fluorescence intensity is measured kinetically for 2-3 minutes immediately following agonist addition.
-
-
5. Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the influx of calcium through the P2X3 channels.
-
The response in wells treated with this compound is normalized to the response of vehicle-treated control wells (0% inhibition) and wells with a known maximal inhibitor (100% inhibition).
-
A concentration-response curve is generated, and the IC₅₀ value is calculated using a four-parameter logistic equation.
-
In Vivo: ATP/Citric Acid-Induced Cough Model in Guinea Pigs
This animal model is used to assess the antitussive (anti-cough) efficacy of compounds like this compound in a living system.
-
1. Animal Acclimatization:
-
Male Dunkin-Hartley guinea pigs are acclimatized to the housing facility and experimental procedures for at least one week.
-
Animals are trained by placing them in the whole-body plethysmography chambers for short periods on consecutive days to reduce stress-induced artifacts.
-
-
2. Compound Administration:
-
This compound or vehicle control is administered orally (p.o.) via gavage at a specified time (e.g., 2 hours) before the tussive challenge. Doses are calculated based on the animal's body weight.
-
-
3. Tussive Challenge:
-
Each conscious, unrestrained guinea pig is placed into a whole-body plethysmograph chamber.
-
An aerosolized tussive agent is delivered into the chamber for a fixed duration (e.g., 10-15 minutes). Common agents include citric acid (a general irritant) or ATP/α,β-meATP to specifically engage the P2X3 pathway.
-
The aerosol is generated by a jet nebulizer, ensuring a consistent particle size for airway deposition.
-
-
4. Cough Detection and Quantification:
-
Cough events are detected and recorded using specialized equipment connected to the plethysmograph. This system identifies coughs by their characteristic sharp explosive sound (via a microphone) and associated pressure changes within the chamber.
-
The total number of coughs during the exposure period is counted by validated analysis software.
-
-
5. Data Analysis:
-
The mean number of coughs in the this compound-treated group is compared to the vehicle-treated group.
-
The percentage inhibition of cough is calculated to determine the in vivo efficacy of the compound. Statistical significance is determined using appropriate tests (e.g., ANOVA or t-test).
-
References
- 1. Airway Sensory Nerve Plasticity in Asthma and Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Airway Sensory Nerve Plasticity in Asthma and Chronic Cough [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Peripheral and central mechanisms of cough hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
The pharmacology of selective P2X3 antagonists
An In-Depth Technical Guide to the Pharmacology of Selective P2X3 Antagonists
Introduction
Extracellular adenosine triphosphate (ATP) has been identified as a critical signaling molecule in nociceptive pathways. Released from cells during injury, inflammation, or stress, ATP activates purinergic receptors on sensory neurons, leading to the perception of pain and the initiation of reflexes like coughing.[1][2] Among the family of purinergic receptors, the P2X3 receptor has emerged as a key therapeutic target. P2X3 receptors are ligand-gated ion channels predominantly expressed on C- and Aδ-fiber primary afferent neurons, which are crucial for transmitting sensory information including pain, touch, and irritation.[3][4] These receptors can exist as homomeric trimers (three P2X3 subunits) or as heterotrimeric P2X2/3 receptors.[4] The selective localization of P2X3-containing receptors on sensory neurons makes them an attractive target for developing novel analgesics and antitussives with a potentially lower burden of central nervous system, gastrointestinal, or cardiovascular side effects that limit many existing therapies. This guide provides a comprehensive overview of the pharmacology of selective P2X3 antagonists, detailing their mechanism of action, key compounds in development, experimental evaluation protocols, and clinical significance.
Mechanism of Action and Signaling Pathway
Under physiological conditions, ATP is primarily present in complex with divalent cations like Ca²⁺ and Mg²⁺. When released into the extracellular space due to tissue damage or inflammation, this ATP complex binds to P2X3 receptors on the terminals of sensory neurons. This binding event triggers a conformational change in the receptor, opening a non-selective cation channel. The subsequent influx of ions, primarily Na⁺ and Ca²⁺, leads to membrane depolarization. If this depolarization reaches the threshold, it initiates an action potential that propagates along the sensory nerve fiber to the central nervous system, where the signal is interpreted as pain or an urge to cough. P2X3 receptor antagonists are compounds designed to competitively or allosterically inhibit the binding of ATP, thereby preventing channel activation and blocking the downstream signaling cascade.
Pharmacology of Key Selective P2X3 Antagonists
Significant research has led to the development of several selective P2X3 and P2X2/3 receptor antagonists. These compounds vary in their chemical structure, selectivity for P2X3 over P2X2/3, and mechanism of inhibition. A primary challenge in the field is mitigating the common side effect of taste disturbance (dysgeusia or hypogeusia), which is attributed to the blockade of P2X2/3 heteromers expressed in taste buds. Consequently, newer antagonists have been designed with higher selectivity for the P2X3 homomer.
| Compound Name | Other Names | Mechanism | hP2X3 IC₅₀ (nM) | hP2X2/3 IC₅₀ (nM) | Selectivity (P2X2/3 vs P2X3) | Key Application(s) |
| Gefapixant | MK-7264, AF-219 | Allosteric Antagonist | 153 | 220 | ~1.4x | Refractory Chronic Cough |
| Filapixant | BAY1902607 | Antagonist | 7.4 | 776 | >100x | Refractory Chronic Cough |
| Eliapixant | BAY1817080 | Antagonist | N/A | N/A | ~20x | Refractory Chronic Cough, Overactive Bladder |
| BLU-5937 | N/A | Non-competitive Antagonist | 25 | >24,000 | >960x | Chronic Cough, Chronic Pruritus |
| AF-353 | N/A | Antagonist | 8.05 (pIC₅₀) | 7.41 (pIC₅₀) | ~4.4x | Preclinical Tool Compound |
| A-317491 | N/A | Competitive Antagonist | 9-22 (Kᵢ) | 9-22 (Kᵢ) | ~1x | Preclinical Tool Compound |
Table 1: Quantitative Comparison of Selective P2X3 Antagonists. IC₅₀/Kᵢ values represent the concentration required for 50% inhibition. Selectivity is the ratio of IC₅₀ for P2X2/3 to P2X3.
Experimental Protocols and Methodologies
The pharmacological characterization of P2X3 antagonists relies on a combination of in vitro and in vivo experimental models to determine potency, selectivity, and efficacy.
In Vitro Potency and Selectivity Assays
1. Whole-Cell Patch Clamp Electrophysiology: This technique provides a direct measure of ion channel function.
-
Protocol:
-
Mammalian cell lines (e.g., HEK293 or 1321N1) are transfected to express human P2X3 or P2X2/3 receptors.
-
A single cell is targeted with a micropipette to form a high-resistance seal ("giga-seal") with the cell membrane.
-
The membrane patch under the pipette is ruptured to allow electrical access to the entire cell ("whole-cell" configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
An agonist, typically α,β-methylene ATP (α,β-meATP), is applied to activate the P2X3 channels, causing an inward current.
-
The antagonist is co-applied with the agonist at varying concentrations to generate a concentration-response curve.
-
The IC₅₀ value is calculated by measuring the reduction in the agonist-evoked current.
-
2. Intracellular Calcium Flux Assays: This is a higher-throughput method to assess receptor activation by measuring the downstream signal of Ca²⁺ influx.
-
Protocol:
-
Recombinant cell lines expressing the target receptor are cultured in microplates.
-
Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The antagonist compound is added to the wells and incubated for a specific period.
-
The plate is placed in a fluorometric imaging plate reader (FLIPR).
-
An EC₈₀ concentration of the agonist (α,β-meATP) is added to stimulate the receptors.
-
The resulting increase in intracellular Ca²⁺ causes an increase in fluorescence, which is measured in real-time.
-
The inhibitory effect of the antagonist is quantified, and IC₅₀ values are determined from concentration-response curves.
-
In Vivo Efficacy Models
1. Citric Acid-Induced Cough Model (Guinea Pig): This is a standard preclinical model for evaluating antitussive drugs.
-
Protocol:
-
Guinea pigs are placed in a whole-body plethysmography chamber that can detect pressure changes associated with coughing.
-
The test antagonist or vehicle is administered orally or via another relevant route.
-
After a set pretreatment time, the animal is exposed to an aerosolized solution of citric acid for a defined period (e.g., 10 minutes) to induce coughing.
-
The number of coughs is recorded and compared between the vehicle- and antagonist-treated groups.
-
A significant reduction in the number of coughs indicates antitussive efficacy.
-
2. Inflammatory/Neuropathic Pain Models (Rat): These models assess the analgesic potential of P2X3 antagonists.
-
Protocol:
-
Induction of Hypersensitivity: Pain is induced by injecting an inflammatory agent (e.g., Complete Freund's Adjuvant, CFA) into the paw or by creating a nerve injury (e.g., spinal nerve ligation) to model neuropathic pain.
-
Antagonist Administration: The test compound is administered systemically.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold, the minimum force required to elicit a withdrawal response, is determined.
-
Efficacy Measurement: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.
-
Clinical Development and Therapeutic Applications
The primary clinical application for selective P2X3 antagonists has been the treatment of refractory or unexplained chronic cough, a condition for which there are few effective therapies. Several compounds have advanced to late-stage clinical trials, demonstrating significant reductions in cough frequency.
| Compound | Phase | Dose(s) | Primary Efficacy Outcome | Incidence of Taste-Related AEs |
| Gefapixant | Phase 3 | 45 mg BID | 14.6-18.5% reduction in 24h cough frequency vs. placebo. | ~60% |
| This compound | Phase 2a | 80-250 mg BID | 17-37% reduction in 24h cough frequency vs. placebo. | 13-57% (dose-dependent) |
| Eliapixant | Phase 2a | ≥50 mg BID | Significant reduction in cough frequency. | Infrequent and mild. |
| BLU-5937 | Phase 2 | N/A | N/A | Designed for minimal taste alteration. |
Table 2: Summary of Key Clinical Trial Data for P2X3 Antagonists in Chronic Cough. BID = twice daily.
The most persistent challenge in the clinical use of P2X3 antagonists is taste disturbance. This adverse event is directly linked to the blockade of P2X2/3 receptors in taste bud signaling. The development of highly selective P2X3 antagonists like BLU-5937 represents a key strategy to separate the desired antitussive effect (mediated by P2X3) from the unwanted taste-related side effects.
Conclusion and Future Directions
Selective P2X3 antagonists represent a novel and promising class of drugs for managing conditions driven by sensory nerve hypersensitization, most notably refractory chronic cough. The pharmacology is well-defined, with a clear mechanism of action and established protocols for preclinical evaluation. Clinical data have confirmed the efficacy of this drug class, while also highlighting the critical challenge of taste-related side effects. Future research and development will likely focus on optimizing the selectivity profile to maximize therapeutic benefit while minimizing adverse effects. Furthermore, the role of P2X3 antagonists in treating chronic pain conditions, such as osteoarthritis and neuropathic pain, continues to be an area of active investigation, holding the potential to provide a much-needed non-opioid alternative for pain management.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
Unveiling Target Engagement of Filapixant: A Technical Guide to P2X3 Receptor Antagonism in Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filapixant (BAY1902607) is a selective, non-narcotic antagonist of the P2X3 receptor, a key player in the pathophysiology of refractory chronic cough. This technical guide provides an in-depth exploration of the biomarkers and methodologies used to assess the target engagement of this compound. As direct molecular target engagement biomarkers remain elusive in clinical settings, this document focuses on the robust pharmacodynamic readouts and clinical assessments that serve as reliable surrogates for confirming the interaction of this compound with its intended target. We will delve into the P2X3 signaling pathway, detailed experimental protocols from clinical trials, and quantitative data on efficacy and tolerability, offering a comprehensive resource for researchers in the field of sensory neuronal modulation.
The P2X3 Receptor: A Prime Target for Antitussive Therapy
The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory C-fibers and Aδ-fibers of the vagus nerve that innervate the airways.[1][2] In response to airway inflammation, irritation, or injury, endogenous adenosine triphosphate (ATP) is released from airway lining cells.[1] The binding of ATP to P2X3 receptors on these sensory nerve fibers triggers an influx of cations, leading to membrane depolarization and the initiation of an action potential. This signal is then transmitted to the brainstem, culminating in the cough reflex.[1][3]
In patients with refractory chronic cough, there is a state of cough hypersensitivity, where the cough reflex is triggered by low-level stimuli that would not typically induce a cough. P2X3 receptor antagonists, such as this compound, work by competitively binding to the P2X3 receptor, thereby preventing ATP from activating the channel. This inhibition of P2X3-mediated signaling reduces the hyperexcitability of sensory neurons, leading to a decrease in cough frequency and severity.
P2X3 Receptor Signaling Pathway in Cough Reflex
The binding of ATP to the P2X3 receptor initiates a cascade of events within the sensory neuron, leading to the generation of a cough. The following diagram illustrates this signaling pathway.
Pharmacodynamic Readouts as Surrogates for Target Engagement
In the absence of direct molecular biomarkers, the clinical effects of this compound serve as robust indicators of target engagement. The primary pharmacodynamic readouts are the reduction in cough frequency (efficacy) and the incidence of taste-related adverse events (tolerability).
Efficacy: Reduction in Cough Frequency
The most direct measure of this compound's engagement with the P2X3 receptor in the context of chronic cough is the reduction in cough frequency. Clinical trials have demonstrated a dose-dependent decrease in 24-hour cough counts with this compound treatment.
Table 1: Dose-Dependent Reduction in 24-Hour Cough Frequency with this compound
| This compound Dose (Twice Daily) | Mean Reduction from Baseline (%) | Mean Reduction vs. Placebo (%) |
| 20 mg | - | - |
| 80 mg | 23 | 17 |
| 150 mg | - | - |
| 250 mg | 41 | 37 |
| Placebo | 6 | - |
Tolerability: Taste-Related Adverse Events
P2X3 receptors, as well as P2X2/3 heterotrimers, are also expressed in taste bud cells. Antagonism of these receptors can lead to taste disturbances, such as dysgeusia (altered taste), hypogeusia (reduced taste), or ageusia (loss of taste). The occurrence of these adverse events, while undesirable, provides further evidence of target engagement.
Table 2: Incidence of Taste-Related Adverse Events with this compound
| This compound Dose (Twice Daily) | Incidence of Taste-Related AEs (%) |
| 20 mg | 4 |
| 80 mg | 13 |
| 150 mg | 43 |
| 250 mg | 57 |
| Placebo | 12 |
Experimental Protocols
The following sections detail the methodologies employed in clinical trials to assess the pharmacodynamic readouts of this compound.
Objective Cough Frequency Monitoring
The primary efficacy endpoint in this compound clinical trials is the 24-hour cough frequency, which is objectively measured using ambulatory cough monitors.
Protocol for 24-Hour Cough Frequency Monitoring (Based on VitaloJAK™ System)
-
Device Setup: The patient is fitted with a lightweight, portable digital audio recording device (e.g., VitaloJAK™) that includes a microphone attached to the patient's clothing in the sternal notch area.
-
Recording Period: The device continuously records audio for a full 24-hour period in the patient's ambulatory environment.
-
Data Analysis:
-
The 24-hour audio recording is uploaded to a central server.
-
Proprietary software algorithms are used to automatically detect and isolate potential cough sounds.
-
Trained analysts then manually review the flagged audio segments to verify and count the number of coughs.
-
The total number of coughs is divided by the recording duration (24 hours) to calculate the cough frequency (coughs per hour).
-
-
Endpoint Calculation: The change in 24-hour cough frequency from baseline is calculated for both the this compound and placebo treatment periods.
Assessment of Taste-Related Adverse Events
The assessment of taste-related adverse events is a crucial component of safety and tolerability evaluation for P2X3 receptor antagonists. This is typically achieved through patient-reported outcomes.
Protocol for Taste Disturbance Assessment
-
Spontaneous Reporting: Throughout the clinical trial, patients are encouraged to report any changes in their sense of taste to the clinical staff. These are recorded as adverse events (AEs) and graded for severity (mild, moderate, severe).
-
Taste Questionnaires: At specified time points during the study (e.g., at each study visit), patients are asked to complete a standardized taste questionnaire. This questionnaire may include questions such as:
-
"Have you noticed any change in your sense of taste since your last visit?" (Yes/No)
-
If yes, "Please describe the change (e.g., loss of taste, altered taste, metallic taste)."
-
"On a scale of 0 to 10, where 0 is no effect and 10 is a very strong effect, how would you rate the change in your sense of taste?"
-
-
Data Collection and Analysis: The incidence, type, and severity of taste-related adverse events are collected and compared between the this compound and placebo groups.
Conclusion
While direct, molecular-level target engagement biomarkers for this compound are not yet established for in-human studies, the pharmacodynamic readouts of cough frequency reduction and taste-related adverse events provide compelling and quantifiable evidence of the drug's interaction with the P2X3 receptor. The robust methodologies for objective cough monitoring and the systematic assessment of taste disturbances, as detailed in this guide, are essential for the clinical development and evaluation of this compound and other P2X3 receptor antagonists. This comprehensive understanding of target engagement through these surrogate markers is critical for advancing novel therapies for refractory chronic cough.
References
- 1. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Desensitization properties of P2X3 receptors shaping pain signaling [frontiersin.org]
- 3. ATP P2X3 receptors and neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Filapixant, a P2X3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filapixant is a potent and highly selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in the pathophysiology of chronic cough and other sensory disorders.[1][2] This document provides detailed protocols for a suite of in vitro assays essential for the characterization of this compound and other P2X3 receptor antagonists. The described assays include a radioligand binding assay to determine binding affinity, a functional calcium influx assay, and an automated patch clamp electrophysiology assay to assess antagonist potency, as well as a relevant cell-based assay to measure ATP release from neuronal cells.
P2X3 Receptor Signaling Pathway
The P2X3 receptor is a trimeric, non-selective cation channel. Upon binding of extracellular ATP, the channel opens, leading to a rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, which can trigger the initiation and propagation of action potentials, leading to the sensation of pain or, in the airways, the cough reflex.
Caption: P2X3 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: this compound Potency in Functional Assays
| Assay Type | Receptor Subtype | Parameter | Value (nM) | Reference |
| Calcium Influx (FLIPR) | Human P2X3 | IC₅₀ | 7.4 | [1][2] |
| Calcium Influx (FLIPR) | Human P2X2/3 | IC₅₀ | 776 | [1] |
| Electrophysiology (Patch Clamp) | Human P2X2/3 | IC₅₀ | 251 - 776 |
Table 2: this compound Selectivity
| Parameter | Value | Reference |
| Selectivity (P2X2/3 IC₅₀ / P2X3 IC₅₀) | >100-fold |
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the P2X3 receptor through competition with a radiolabeled ligand.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).
-
Add a fixed concentration of a suitable P2X3 radioligand (e.g., [³H]α,β-methylene ATP). The concentration should ideally be at or below the Kₔ of the radioligand.
-
Add varying concentrations of this compound or a reference compound.
-
For determination of non-specific binding, add a high concentration of a known P2X3 antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with cold assay buffer to remove unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Calcium Influx Assay (FLIPR)
This functional assay measures the ability of this compound to inhibit P2X3 receptor activation by monitoring changes in intracellular calcium concentration using a fluorescent dye.
Workflow:
Caption: Calcium Influx Assay Workflow.
Protocol:
-
Cell Plating:
-
Seed 1321N1 or HEK293 cells stably expressing human P2X3 or P2X2/3 receptors into black-walled, clear-bottom 384-well plates at a suitable density (e.g., 15,000 cells/well) approximately 20 hours before the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Compound Incubation:
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add varying concentrations of this compound or a reference antagonist to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Detection:
-
Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Establish a baseline fluorescence reading for each well.
-
Add a P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response in the absence of the antagonist (100% activity) and in the presence of a saturating concentration of a known antagonist (0% activity).
-
Plot the normalized response as a function of the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Automated Patch Clamp Electrophysiology Assay
This assay provides a high-throughput method to directly measure the inhibitory effect of this compound on the ion channel currents mediated by P2X3 receptors.
Workflow:
Caption: Automated Patch Clamp Workflow.
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the target P2X3 receptor subtype (e.g., CHO cells).
-
Harvest the cells and prepare a single-cell suspension in an appropriate external solution.
-
-
Automated Patch Clamp Procedure:
-
Utilize an automated patch clamp system (e.g., SyncroPatch, QPatch).
-
Load the cell suspension and the test compounds (this compound) onto the system.
-
The system will automatically capture individual cells on the patch clamp chip and establish a giga-ohm seal and whole-cell configuration.
-
-
Electrophysiological Recording:
-
Hold the cell membrane at a negative potential (e.g., -60 mV).
-
Apply a P2X3 agonist (e.g., α,β-meATP) to elicit an inward current.
-
After a washout period, pre-incubate the cell with varying concentrations of this compound for a defined period.
-
Re-apply the agonist in the presence of this compound and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition as a function of the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀.
-
Cell-Based Assay: ATP Release from Neuronal Cells
This assay measures the release of ATP from cultured neuronal cells, a key event in P2X3 receptor signaling, and can be used to assess the downstream effects of compounds that modulate neuronal activity. While this compound directly blocks the P2X3 receptor, this assay can be used to study the overall purinergic signaling environment in which this compound acts.
Workflow:
Caption: ATP Release Assay Workflow.
Protocol:
-
Cell Culture:
-
Culture primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line in appropriate multi-well plates.
-
-
Cell Stimulation and Supernatant Collection:
-
Wash the cells with a low-potassium buffer.
-
Pre-incubate the cells with either vehicle or varying concentrations of a test compound (note: this compound would be used in a subsequent functional assay to block the effect of the released ATP, not to modulate its release directly in this protocol).
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution) or a specific stimulus (e.g., capsaicin for TRPV1-expressing neurons) to induce ATP release.
-
Immediately collect the supernatant.
-
-
ATP Measurement:
-
Use a commercially available ATP assay kit based on the luciferin-luciferase reaction.
-
In a luminometer-compatible plate, mix the collected supernatant with the ATP assay reagent.
-
Measure the luminescence, which is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP in the experimental samples based on the standard curve.
-
Compare the amount of ATP released from stimulated versus unstimulated cells.
-
Conclusion
The in vitro assays described provide a comprehensive framework for the characterization of this compound and other P2X3 receptor antagonists. These protocols enable the determination of key pharmacological parameters such as binding affinity and functional potency, which are crucial for drug development and for understanding the mechanism of action of this class of compounds. The provided workflows and diagrams offer a clear visual guide for the experimental procedures.
References
Application Notes and Protocols for Cell-Based Assay Development to Evaluate CRTh2 Receptor Antagonists
A Note on the Target: CRTh2 vs. P2X3
Initial interest in "Filapixant cell-based assay development" has been noted. It is important to clarify that this compound is a selective antagonist of the P2X3 receptor, a key player in refractory chronic cough. The detailed request, however, focuses on the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), a G-protein coupled receptor for prostaglandin D2 (PGD2). This document will proceed with a detailed application note for the development of cell-based assays for CRTh2 antagonists, as this appears to be the primary scientific interest.
Introduction to CRTh2 as a Therapeutic Target
The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1] Its natural ligand, prostaglandin D2 (PGD2), is predominantly released by activated mast cells.[1] Upon binding to CRTh2, PGD2 mediates the chemotaxis and activation of key immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2] This leads to the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), eosinophil degranulation, and the perpetuation of the allergic response.[3]
CRTh2 signals through a Gαi/o protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium ([Ca2+]i). The central role of the PGD2/CRTh2 signaling axis in type 2 inflammation makes it an attractive target for the development of novel anti-inflammatory therapeutics. This document provides detailed protocols for three key cell-based assays to identify and characterize CRTh2 antagonists: a competitive radioligand binding assay, a functional cAMP inhibition assay, and a calcium flux assay.
CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor initiates a signaling cascade through the Gαi subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores.
Experimental Protocols
Cell Lines and Culture
-
Recombinant Cell Line: HEK293 cells stably expressing human CRTh2 (HEK-hCRTh2) are recommended for robust and reproducible assay performance.
-
Endogenous Cell Line: Human eosinophilic leukemia cell lines, such as butyric acid-differentiated HL-60 cells or AML14.3D10 cells, can be used as they endogenously express CRTh2.
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM for HEK293, RPMI-1640 for HL-60) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to the CRTh2 receptor.
Materials:
-
HEK-hCRTh2 cell membranes
-
[3H]PGD2 (specific activity ~170 Ci/mmol)
-
Unlabeled PGD2
-
Test compounds
-
Binding Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Multi-well plate harvester and scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from HEK-hCRTh2 cells according to standard protocols. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL Binding Buffer
-
50 µL of [3H]PGD2 (final concentration ~0.4 nM)
-
50 µL of test compound dilutions (e.g., from 10 pM to 100 µM).
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add 50 µL of unlabeled PGD2 (final concentration 10 µM).
-
-
Initiate Reaction: Add 50 µL of cell membrane suspension (~20-25 µg protein) to each well to start the reaction.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by fitting the competition data to a one-site sigmoidal dose-response curve. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: cAMP Inhibition Assay
This functional assay measures the ability of a CRTh2 antagonist to block the PGD2-induced inhibition of cAMP production.
Materials:
-
HEK-hCRTh2 cells
-
Forskolin
-
PGD2
-
Test compounds
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Plating: Seed HEK-hCRTh2 cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Add serial dilutions of the test antagonist compounds.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a solution of PGD2 (at its EC80 concentration, e.g., ~2 nM) and Forskolin (to stimulate cAMP production, e.g., 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that restores 50% of the PGD2-inhibited cAMP response.
Protocol 3: Calcium Flux Assay
This assay measures the antagonist's ability to block the PGD2-induced transient increase in intracellular calcium.
Materials:
-
HEK-hCRTh2 or HL-60 cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
PGD2
-
Test compounds
-
Assay Buffer (e.g., HHBS)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere.
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium-sensitive dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition: Add serial dilutions of the test antagonist compounds to the wells.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for 15-30 seconds.
-
Agonist Injection: Inject PGD2 (at its EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.
-
Data Analysis: The change in fluorescence (peak signal - baseline) reflects the intracellular calcium concentration. Determine the IC50 value of the antagonist by plotting the inhibition of the calcium response against the compound concentration.
Experimental Workflow Visualization
The general workflow for screening CRTh2 antagonists involves initial screening with a high-throughput functional assay (like Calcium Flux or cAMP), followed by confirmation and potency determination with binding assays for lead compounds.
Data Presentation
Quantitative data from the assays should be summarized to compare the potency and efficacy of different antagonist compounds.
| Compound ID | Binding Affinity (Ki, nM) | cAMP Inhibition (IC50, nM) | Calcium Flux Inhibition (IC50, nM) |
| Antagonist X | 1.5 ± 0.2 | 5.2 ± 0.8 | 8.1 ± 1.1 |
| Fevipiprant | 1.1 | 0.44 (Whole Blood Assay) | Not Reported |
| OC000459 | Not Reported | 19 (Cytokine Release) | pKB = 7.9 (Eosinophil Shape Change) |
| Control Cpd | 150.3 ± 15.7 | 450.6 ± 35.2 | >1000 |
Data for Fevipiprant and OC000459 are derived from published literature and may represent different assay formats (e.g., whole blood eosinophil shape change for Fevipiprant's IC50). Data for Antagonist X and Control Cpd are hypothetical for illustrative purposes.
References
- 1. dovepress.com [dovepress.com]
- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Filapixant in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filapixant is a potent and highly selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1][2] These receptors are key mediators in nociception and sensory hypersensitization, making them attractive therapeutic targets for conditions such as chronic cough and neuropathic pain.[1][3] When activated by extracellular ATP, P2X3 receptors, existing as both homomeric (P2X3) and heteromeric (P2X2/3) channels, permit the influx of cations like Na⁺ and Ca²⁺.[4] This influx leads to membrane depolarization and the initiation of action potentials, thereby transmitting sensory signals.
These application notes provide detailed protocols for utilizing this compound in primary sensory neuron cultures to investigate its pharmacological effects. The protocols cover the isolation and culture of dorsal root ganglion (DRG) neurons, functional assessment of P2X3 receptor antagonism using calcium imaging and patch-clamp electrophysiology, and evaluation of neuronal viability.
Mechanism of Action
This compound selectively binds to and inhibits the function of P2X3 receptors. By blocking the receptor, this compound prevents ATP-induced channel opening, thereby reducing cation influx and subsequent neuronal depolarization and firing. This antagonistic action effectively dampens the signaling of sensory neurons involved in pain and reflex pathways.
Quantitative Data Summary
The following tables present hypothetical data for the characterization of this compound in primary DRG neuron cultures. This compound is a highly selective P2X3 antagonist with an expected IC50 in the low nanomolar range, similar to its structural analog Eliapixant (IC50 = 8 nM).
Table 1: Inhibition of ATP-Evoked Calcium Influx by this compound
| This compound Concentration (nM) | % Inhibition of Ca²⁺ Response (Mean ± SD) |
| 0.1 | 12.5 ± 3.1 |
| 1 | 35.2 ± 4.5 |
| 10 | 68.9 ± 5.2 |
| 100 | 92.1 ± 2.8 |
| 1000 | 98.5 ± 1.5 |
| IC50 (nM) | ~5 |
Table 2: Blockade of ATP-Gated Currents by this compound
| This compound Concentration (nM) | % Blockade of Peak Inward Current (Mean ± SD) |
| 0.1 | 15.8 ± 4.2 |
| 1 | 40.1 ± 6.1 |
| 10 | 75.3 ± 5.8 |
| 100 | 95.6 ± 2.1 |
| 1000 | 99.1 ± 0.9 |
| IC50 (nM) | ~4 |
Table 3: Neuronal Viability Assessment after 24-hour this compound Treatment
| This compound Concentration (nM) | Neuronal Viability (% of Control, MTT Assay) (Mean ± SD) | LDH Release (% of Max Lysis) (Mean ± SD) |
| 1 | 101.2 ± 3.5 | 2.1 ± 0.8 |
| 10 | 99.8 ± 4.1 | 2.5 ± 1.1 |
| 100 | 98.5 ± 3.9 | 3.0 ± 1.3 |
| 1000 | 97.2 ± 4.5 | 3.8 ± 1.5 |
| 10000 | 95.1 ± 5.2 | 4.5 ± 1.9 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation of DRG neurons from embryonic or neonatal rodents, which are a primary cell type expressing P2X3 receptors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X3 receptor antagonist this compound in patients with refractory chronic cough: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Filapixant Research in Animal Models of Osteoarthritis and Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filapixant is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons. Extracellular ATP, released in response to tissue damage and inflammation, activates P2X3 receptors, leading to the initiation and propagation of pain signals. This mechanism makes P2X3 an attractive therapeutic target for conditions characterized by chronic pain, such as osteoarthritis and inflammatory pain. These application notes provide detailed protocols for utilizing established animal models to investigate the efficacy of this compound in alleviating pain associated with these conditions.
Mechanism of Action and Signaling Pathway
P2X3 receptors are crucial transducers of nociceptive signals. In inflammatory and osteoarthritic conditions, damaged or stressed cells release ATP into the extracellular space. This ATP binds to and activates P2X3-containing receptors on the peripheral terminals of primary afferent neurons. The activation of these ion channels leads to a rapid influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials. These signals are then transmitted along the sensory nerves to the spinal cord and ultimately perceived as pain in the brain. This compound, by selectively blocking the P2X3 receptor, is hypothesized to interrupt this signaling cascade at its origin, thereby reducing pain perception.
Recommended Animal Models
Based on the mechanism of action of this compound, the following well-established and validated animal models are recommended for preclinical efficacy studies.
-
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model: This model mimics the cartilage degradation and chronic pain associated with human osteoarthritis.[1][2][3]
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model: This model induces a robust and sustained inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia, making it suitable for evaluating analgesics targeting inflammatory pain.[4][5]
Experimental Protocols
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
This protocol details the induction of osteoarthritis-like pain and pathology in rats, followed by a proposed treatment regimen with this compound.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing facility and handling for at least one week prior to the experiment.
-
Baseline Measurements: Before MIA injection, perform baseline behavioral tests to assess pain thresholds.
-
Induction of Osteoarthritis:
-
Anesthetize the rats (e.g., with isoflurane).
-
Shave the area around the right knee joint.
-
Flex the knee at a 90° angle.
-
Inject 50 µL of Monosodium Iodoacetate (MIA) solution (e.g., 2 mg in sterile saline) into the intra-articular space of the right knee.
-
The contralateral (left) knee can be injected with sterile saline as a control.
-
-
Proposed this compound Treatment:
-
Rationale for Dosing: Based on preclinical studies of the structurally similar P2X3 antagonist Eliapixant in a rat inflammatory pain model, a dose range of 1-10 mg/kg is proposed.
-
Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administration: Starting on day 15 post-MIA injection, administer this compound or vehicle orally (p.o.) once or twice daily.
-
Groups:
-
Group 1: Sham (Saline injection) + Vehicle
-
Group 2: MIA + Vehicle
-
Group 3: MIA + this compound (e.g., 1 mg/kg)
-
Group 4: MIA + this compound (e.g., 3 mg/kg)
-
Group 5: MIA + this compound (e.g., 10 mg/kg)
-
Group 6 (Optional): MIA + Positive Control (e.g., Celecoxib)
-
-
-
Outcome Assessments:
-
Behavioral Testing (Pain Assessment):
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments applied to the plantar surface of the hind paw.
-
Weight-Bearing Deficit: Assess the distribution of weight between the hind limbs using an incapacitance tester.
-
Perform behavioral tests weekly from baseline to the end of the study.
-
-
Histopathological Analysis:
-
At the end of the study (e.g., day 28), euthanize the animals and collect the knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Safranin O-Fast Green to assess cartilage degradation and proteoglycan loss.
-
Score the cartilage damage using a standardized scoring system (e.g., OARSI score).
-
-
Biomarker Analysis (Optional):
-
Collect synovial fluid or serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and cartilage degradation markers (e.g., COMP, CTX-II).
-
-
Data Presentation:
| Group | Paw Withdrawal Threshold (g) - Day 28 | Weight Bearing (% on affected limb) - Day 28 | OARSI Histology Score |
| Sham + Vehicle | |||
| MIA + Vehicle | |||
| MIA + this compound (1 mg/kg) | |||
| MIA + this compound (3 mg/kg) | |||
| MIA + this compound (10 mg/kg) | |||
| MIA + Positive Control |
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This protocol describes the induction of persistent inflammatory pain in rats and a proposed treatment plan to evaluate the analgesic effects of this compound.
Experimental Workflow:
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.
-
Housing and Acclimatization: As described for the MIA model.
-
Baseline Measurements: Conduct baseline behavioral tests for pain sensitivity.
-
Induction of Inflammation:
-
Briefly restrain the rat.
-
Inject 100-150 µL of Complete Freund's Adjuvant (CFA) (e.g., 1 mg/mL heat-killed Mycobacterium tuberculosis in oil/saline emulsion) into the plantar surface of the right hind paw.
-
The contralateral (left) paw can be injected with saline as a control.
-
-
Proposed this compound Treatment:
-
Dosing: Based on the study with Eliapixant, a dose range of 1-10 mg/kg is recommended.
-
Preparation: Prepare this compound in a suitable vehicle.
-
Administration: Administer this compound or vehicle orally (p.o.) at a predetermined time point after CFA injection (e.g., 24 hours post-CFA).
-
Groups:
-
Group 1: Sham (Saline injection) + Vehicle
-
Group 2: CFA + Vehicle
-
Group 3: CFA + this compound (e.g., 1 mg/kg)
-
Group 4: CFA + this compound (e.g., 3 mg/kg)
-
Group 5: CFA + this compound (e.g., 10 mg/kg)
-
Group 6 (Optional): CFA + Positive Control (e.g., Indomethacin)
-
-
-
Outcome Assessments:
-
Behavioral Testing (Pain Assessment):
-
Mechanical Allodynia: Measure paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Assess paw withdrawal latency to a radiant heat source (e.g., Hargreaves test).
-
Perform behavioral tests at various time points after drug administration (e.g., 1, 2, 4, and 6 hours post-dose).
-
-
Paw Edema Measurement:
-
Measure the volume of the injected paw using a plethysmometer at baseline and at specified time points after CFA injection.
-
-
Biomarker Analysis (Optional):
-
At the end of the experiment, collect paw tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
-
Data Presentation:
| Group | Paw Withdrawal Threshold (g) - 2h post-dose | Paw Withdrawal Latency (s) - 2h post-dose | Paw Volume (mL) - 24h post-CFA |
| Sham + Vehicle | |||
| CFA + Vehicle | |||
| CFA + this compound (1 mg/kg) | |||
| CFA + this compound (3 mg/kg) | |||
| CFA + this compound (10 mg/kg) | |||
| CFA + Positive Control |
Conclusion
The animal models and protocols described herein provide a robust framework for evaluating the therapeutic potential of this compound in the context of osteoarthritis and inflammatory pain. By targeting the P2X3 receptor, this compound represents a promising non-opioid analgesic approach. Rigorous preclinical evaluation in these models is a critical step in advancing this compound through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. P2X3 receptor antagonism reduces the occurrence of apnoeas in newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Filapixant Administration in Rodent Models
Disclaimer: Publicly available preclinical data on Filapixant (BAY 1902607) in rodent models is limited. The following application notes and protocols are substantially based on preclinical studies of Eliapixant (BAY 1817080) , a structurally related and highly selective P2X3 receptor antagonist also developed by Bayer. This information is provided as a representative guide for researchers, assuming similar methodologies would be applicable for the investigation of this compound in rodent models of pain and inflammation.
Introduction
This compound is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1][2] Activation of P2X3 receptors by extracellular ATP is a key mechanism in nociceptive signaling and sensory hypersensitization, making it an attractive therapeutic target for conditions such as chronic pain, chronic cough, and endometriosis.[3][4] These application notes provide a framework for the administration and evaluation of this compound in common rodent models of inflammatory pain.
Signaling Pathway of P2X3 Receptor Activation
The binding of extracellular ATP to the P2X3 receptor, a trimeric ion channel, induces a conformational change that opens the channel pore.[2] This allows for the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of an action potential. This signal is then propagated along the sensory nerve fiber, ultimately resulting in the sensation of pain. This compound, as a P2X3 receptor antagonist, is designed to block this initial activation step.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on the related P2X3 antagonist, Eliapixant, in rodent models of inflammatory pain. These values can serve as a starting point for designing experiments with this compound.
Table 1: Pharmacodynamic Efficacy of Eliapixant in a Rat Model of Inflammatory Pain
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Primary Outcome | Result |
| Sprague Dawley Rat | Vehicle (0.5% CMC:Tween 80) | - | Paw Withdrawal Threshold (PWT) | Baseline |
| (CFA-induced mechanical hyperalgesia) | Eliapixant | 1 | PWT | Moderate, statistically significant increase at 2h post-dose |
| Eliapixant | 3 | PWT | Robust and statistically significant increase at 2h, 4h, and 6h post-dose | |
| Eliapixant | 10 | PWT | Robust and statistically significant increase at 2h, 4h, and 6h post-dose |
CFA: Complete Freund's Adjuvant; p.o.: oral administration; CMC: Carboxymethylcellulose
Table 2: Pharmacodynamic Efficacy of Eliapixant in a Mouse Model of Inflammatory Pain
| Animal Model | Treatment | Dose (mg/kg, p.o., b.i.d.) | Primary Outcome | Result |
| C57BL/6 Mouse | Vehicle (0.5% CMC:Tween 80) | - | Mechanical Hyperalgesia | Baseline |
| (CFA-induced mechanical hyperalgesia) | Eliapixant | 5 | Mechanical Hyperalgesia | Minimal effective dose to reverse hyperalgesia at 48h |
b.i.d.: twice daily
Experimental Protocols
The following are detailed protocols for key experiments, adapted from studies with Eliapixant.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.
Materials:
-
Male Sprague Dawley rats (n=8 per group)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose with Tween 80)
-
Oral gavage needles
-
Dynamic Plantar Aesthesiometer or similar device for measuring paw withdrawal threshold
Protocol:
-
Induction of Inflammation:
-
Acclimatize rats to the testing environment.
-
Inject 100 µL of CFA into the plantar surface of one hind paw of each rat.
-
Allow 24 hours for the development of inflammation and mechanical hyperalgesia.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Administer the this compound suspension or vehicle orally via gavage.
-
-
Assessment of Mechanical Hyperalgesia:
-
Measure the paw withdrawal threshold (PWT) at baseline (before drug administration) and at specified time points post-administration (e.g., 2, 4, and 6 hours).
-
Apply increasing pressure to the plantar surface of the inflamed hind paw until the rat withdraws its paw. The pressure at which this occurs is the PWT.
-
-
Data Analysis:
-
Compare the PWT of the this compound-treated groups to the vehicle-treated group at each time point using appropriate statistical methods (e.g., ANOVA followed by Dunnett's post hoc test).
-
Experimental Workflow: CFA-Induced Pain Model in Rats
Pharmacokinetic Studies in Rodents
Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
Male Sprague Dawley rats or C57BL/6 mice
-
This compound
-
Appropriate vehicle for intravenous and oral administration
-
Cannulas for blood collection (if applicable)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS) for drug quantification
Protocol:
-
Animal Preparation:
-
Fast animals overnight before dosing, with free access to water.
-
For intravenous administration, cannulate the jugular or femoral vein.
-
-
Drug Administration:
-
Oral (p.o.): Administer a single dose of this compound suspension via oral gavage.
-
Intravenous (i.v.): Administer a single bolus dose of this compound solution via the implanted cannula.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood samples to obtain plasma and store frozen until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Logical Relationship of Pharmacokinetic and Pharmacodynamic Studies
General Administration Guidelines for Rodents
-
Routes of Administration: Common routes for drug administration in rodents include oral (p.o.), intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.). The choice of route depends on the experimental design and the physicochemical properties of the compound.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound should be non-toxic and appropriate for the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), and aqueous solutions of suspending agents like carboxymethylcellulose (CMC) or polyethylene glycol (PEG).
-
Dose Volume: The volume of the administered dose should be appropriate for the size of the animal to avoid adverse effects. For oral gavage in mice, the volume is typically 5-10 mL/kg, and for rats, it is 5-20 mL/kg.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the welfare of the animals.
These application notes and protocols provide a foundational guide for researchers initiating studies with this compound in rodent models. It is recommended to conduct pilot studies to determine the optimal dose range and time course of action for this compound in the specific model being investigated.
References
- 1. ATP-Gated P2X3 Receptors Are Specialised Sensors of the Extracellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Filapixant Application Notes and Protocols for In Vitro Studies
Filapixant: Application Notes for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filapixant (also known as BAY 1902607) is a potent and highly selective, orally bioavailable antagonist of the P2X3 purinergic receptor. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in the pathophysiology of various conditions, including chronic cough, neuropathic pain, and overactive bladder[1][2][3]. As a selective inhibitor, this compound blocks the binding of extracellular ATP, thereby preventing the activation of these channels and the subsequent initiation of nociceptive and reflex pathways[2]. These application notes provide detailed information on the solubility of this compound and protocols for its use in a laboratory setting.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₆F₃N₅O₃S |
| Molecular Weight | 521.56 g/mol |
| CAS Number | 1948232-63-0 |
| Appearance | White to light yellow solid |
Solubility Data
This compound exhibits high solubility in organic solvents and is reported to have high aqueous solubility, which contributes to its favorable pharmacokinetic profile[4]. Quantitative data for common laboratory solvents are summarized below.
| Solvent | Solubility | Concentration | Notes |
| DMSO | 146.67 mg/mL | 281.21 mM | May require ultrasonication to fully dissolve. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. |
| Corn Oil | ≥ 5.5 mg/mL | ≥ 10.55 mM | Forms a clear solution. |
| Aqueous Solution | High Solubility | Not specified | Clinical studies utilized aqueous solutions for oral administration, indicating good solubility, though a specific mg/mL value is not publicly available. |
Signaling Pathway of this compound Action
This compound exerts its pharmacological effect by competitively inhibiting the P2X3 receptor on sensory neurons. The binding of the endogenous ligand, ATP, released during cellular stress or injury, activates the P2X3 receptor, which functions as a non-selective cation channel. This activation leads to an influx of Na⁺ and Ca²⁺, causing membrane depolarization and the initiation of an action potential. This signal is then propagated to the central nervous system, resulting in sensations such as pain or the urge to cough. This compound blocks this initial activation step.
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 52.16 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For a 100 mM solution from 52.16 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic bath at room temperature and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Note on Cell Culture Application: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity. It is recommended to perform serial dilutions in culture medium and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Protocol 2: Preparation of Formulations for In Vivo Animal Studies
The following are examples of formulations suitable for oral (p.o.) or intraperitoneal (i.p.) administration in animal models, based on supplier recommendations.
Formulation A: Clear Solution in Corn Oil
-
Final Concentration: ≥ 5.5 mg/mL
-
Procedure:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 55 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the 55 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
Formulation B: Suspended Solution with PEG300 and Tween-80
-
Final Concentration: 5.5 mg/mL
-
Procedure:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 55 mg/mL).
-
To prepare 1 mL of the final formulation:
-
Add 100 µL of the 55 mg/mL DMSO stock to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 to the mixture. Mix well.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly to ensure a uniform suspension.
-
-
Formulation C: Suspended Solution with SBE-β-CD
-
Final Concentration: 5.5 mg/mL
-
Procedure:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 55 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of the final formulation, add 100 µL of the 55 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. Sonication may be required to achieve a uniform suspension.
-
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound for laboratory use.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for complete handling and safety information.
Disclaimer: This document is intended for research use only and is not a guide for clinical or therapeutic use. All laboratory work should be conducted by trained professionals in accordance with institutional and national safety guidelines.
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Protein kinase C regulation of P2X3 receptors is unlikely to involve direct receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Filapixant Powder: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed guidelines for the proper storage, handling, and experimental use of Filapixant powder, a potent and selective P2X3 receptor antagonist.
Introduction to this compound
This compound (CAS No: 1948232-63-0) is a key investigational compound in the study of purinergic signaling.[1] As a selective antagonist of the P2X3 receptor, it is instrumental in research related to sensory nerve signaling, chronic cough, and other conditions where P2X3 receptor activation plays a role.[2] The P2X3 receptor is an ATP-gated ion channel primarily expressed on sensory neurons.[3] Its activation by extracellular ATP is a critical step in the transmission of sensory signals, including pain and cough reflexes. This compound's mechanism of action involves blocking this ATP-mediated activation, thereby inhibiting downstream signaling cascades.[3]
Storage and Handling of this compound Powder
Proper storage and handling of this compound powder are crucial to maintain its integrity and ensure the reliability of experimental results.
2.1. Storage of Solid Powder
While specific long-term storage conditions for the solid powder are not extensively published, general best practices for hygroscopic and potentially light-sensitive compounds should be followed.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | To minimize degradation over time. |
| Light | Store in a light-protected container (e.g., amber vial). | To prevent potential photodegradation.[4] |
| Moisture | Store in a tightly sealed container with a desiccant. This compound is noted to be hygroscopic. | To prevent water absorption which can lead to degradation and affect weighing accuracy. |
2.2. Handling of Solid Powder
Due to its potency and hygroscopic nature, careful handling of this compound powder is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Weighing: Weigh the powder in a controlled environment with low humidity if possible. Use a balance with a draft shield. Handle the powder quickly to minimize exposure to atmospheric moisture.
-
Aerosol Prevention: Avoid creating dust. Open containers carefully and handle the powder gently. For procedures that may generate dust, use a chemical fume hood.
Preparation and Storage of this compound Solutions
3.1. Solubility
This compound exhibits good solubility in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | 146.67 mg/mL | Ultrasonic treatment may be needed to achieve full dissolution. |
3.2. Preparation of Stock Solutions
A common practice is to prepare a high-concentration stock solution in DMSO.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculate the required mass of this compound powder (Molecular Weight: 521.56 g/mol ). For 1 mL of a 10 mM stock, 5.22 mg of this compound is needed.
-
Carefully weigh the this compound powder and transfer it to an appropriate sterile, light-protected vial.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
3.3. Storage of Stock Solutions
Proper storage of stock solutions is critical to maintain the compound's activity.
| Storage Temperature | Shelf Life |
| -20°C | 1 month |
| -80°C | 6 months |
Note: Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Experimental Protocols
This compound's activity as a P2X3 receptor antagonist can be assessed using various cell-based assays. A common method is a calcium imaging assay, which measures the influx of calcium ions following receptor activation.
4.1. P2X3 Receptor Signaling Pathway
The binding of ATP to the P2X3 receptor, a ligand-gated ion channel, causes the channel to open, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization and the initiation of a downstream signaling cascade within the sensory neuron. This compound acts by binding to the P2X3 receptor and preventing ATP from binding and activating the channel, thus inhibiting the influx of ions and subsequent neuronal signaling.
References
- 1. This compound|CAS 1948232-63-0|DC Chemicals [dcchemicals.com]
- 2. The P2X3 receptor antagonist this compound in patients with refractory chronic cough: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Filapixant (BAY 1902607): An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Filapixant (also known as BAY 1902607), a potent and selective P2X3 receptor antagonist. Adherence to these guidelines is crucial for ensuring the consistency and reproducibility of experimental results.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is essential for its effective use in research. The following table summarizes key data for this compound.
| Property | Value | Source |
| Synonyms | BAY 1902607 | [1][2][3][4] |
| Molecular Weight | 521.56 g/mol | [1] |
| Appearance | Solid, white to light yellow powder | |
| Formula | C₂₄H₂₆F₃N₅O₃S | |
| CAS Number | 1948232-63-0 | |
| Solubility | DMSO: 146.67 mg/mL (281.21 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
Required Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
-
Calculate the Required Mass:
-
Use the following formula to determine the mass of this compound needed: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 521.56 g/mol x 1000 = 5.22 mg
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
-
-
Dissolving the Compound:
-
Add the appropriate volume of high-purity DMSO to the tube. For a 10 mM stock from 5.22 mg, this would be 1 mL.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until it becomes clear. It is noted that hygroscopic DMSO can significantly impact solubility; therefore, using a newly opened bottle of DMSO is recommended.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway Context
This compound is a selective antagonist of the P2X3 receptor. This receptor is an ATP-gated ion channel primarily expressed on sensory neurons. Its activation is implicated in various sensory signaling pathways, including those related to pain and cough.
Caption: this compound's mechanism of action on the P2X3 signaling pathway.
Safety Precautions
-
Always handle this compound powder and its solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
-
Avoid inhalation of the powder or contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The P2X3 receptor antagonist this compound in patients with refractory chronic cough: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Filapixant: A Researcher's Guide to Investigating Purinergic Signaling
Application Notes and Protocols for the Selective P2X3 Receptor Antagonist
Introduction
Purinergic signaling, a crucial pathway in cell-to-cell communication, is mediated by extracellular nucleotides like adenosine triphosphate (ATP). This signaling is implicated in a wide array of physiological and pathological processes, including inflammation, neurotransmission, and pain perception. The P2X family of ligand-gated ion channels, activated by ATP, are key players in this pathway. Among these, the P2X3 receptor, and its heteromeric counterpart P2X2/3, are predominantly expressed on sensory neurons and are pivotal in nociceptive signaling.
Filapixant (BAY 1902607) is a potent and highly selective antagonist of the P2X3 receptor. Its high selectivity for P2X3 over other P2X receptors, particularly the P2X2/3 heterotrimer involved in taste sensation, makes it a valuable tool for dissecting the specific role of P2X3 in purinergic signaling pathways. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its pharmacological data, detailed protocols for in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows.
Pharmacological Profile of this compound
This compound exhibits a high affinity and selectivity for the human P2X3 receptor. Its pharmacological profile, along with that of the related compound Eliapixant and the less selective antagonist Gefapixant, is summarized below for comparison. This data highlights this compound's utility in specifically targeting P2X3-mediated signaling.
| Compound | Target(s) | IC50 (P2X3) | IC50 (P2X2/3) | Selectivity (P2X3 vs P2X2/3) | Reference |
| This compound | P2X3 | 7.4 nM | 776 nM | >100-fold | [1][2] |
| Eliapixant | P2X3 | 8-10 nM | 129-163 nM | ~20-fold | [3][4] |
| Gefapixant | P2X3, P2X2/3 | 153 nM | 220 nM | ~1.4-fold | [3] |
Clinical Insights: this compound in Refractory Chronic Cough
Clinical studies have explored the efficacy and safety of this compound in patients with refractory chronic cough, a condition linked to sensory nerve hypersensitivity where P2X3 receptors are a key therapeutic target. The data from these studies provide valuable insights into the in vivo effects of P2X3 antagonism.
| Dosage | Change in 24-h Cough Frequency (vs. Placebo) | Patient-Reported Cough Severity Reduction (vs. Placebo) | Common Adverse Events | Reference |
| 80 mg BID | 17% reduction | 8 mm on 100-mm VAS | Taste-related (13%) | |
| 150 mg BID | Not explicitly stated | Not explicitly stated | Taste-related (43%) | |
| 250 mg BID | 37% reduction | 21 mm on 100-mm VAS | Taste-related (57%) |
Signaling Pathways and Experimental Visualization
To understand the mechanism of action of this compound, it is essential to visualize the P2X3 signaling pathway and the experimental workflows used to study its effects.
The following diagram illustrates a typical experimental workflow for evaluating the potency of this compound using a calcium influx assay.
Experimental Protocols
The following are detailed protocols for in vitro assays to characterize the activity of this compound on P2X3 receptors.
Protocol 1: Calcium Influx Assay
This assay measures the inhibition of ATP-induced calcium influx in cells expressing P2X3 receptors.
Materials:
-
HEK293 cells stably expressing human P2X3 receptors (e.g., from Charles River or Creative Biogene).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).
-
Phosphate-Buffered Saline (PBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
α,β-methylene ATP (α,β-meATP) as the P2X3 agonist.
-
This compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Culture HEK293-hP2X3 cells in DMEM supplemented with 10% FBS and selection antibiotic at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading solution to each well and incubate for 60 minutes at 37°C.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Using the automated injector, add 20 µL of α,β-meATP (at a final concentration that elicits ~80% of the maximal response, e.g., EC80) to each well.
-
Continue recording the fluorescence for at least 60 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (no this compound) to determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: YO-PRO-1 Dye Uptake Assay
This assay measures the inhibition of P2X3-mediated membrane pore formation, which allows the influx of the fluorescent dye YO-PRO-1.
Materials:
-
HEK293 cells stably expressing human P2X3 receptors.
-
Cell culture reagents as in Protocol 1.
-
YO-PRO-1 Iodide.
-
HBSS with 20 mM HEPES.
-
α,β-methylene ATP (α,β-meATP).
-
This compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture and Plating: Follow steps 1 and 2 from Protocol 1.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Wash the cells once with HBSS.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature.
-
-
Dye and Agonist Addition:
-
Prepare a solution of YO-PRO-1 and α,β-meATP in HBSS. The final concentration of YO-PRO-1 should be 1 µM, and the final concentration of α,β-meATP should be at its EC80.
-
Add 50 µL of this solution to each well.
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~491 nm and emission at ~509 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the data to the control wells (no this compound) to determine the percentage of inhibition.
-
Calculate the IC50 value as described in Protocol 1.
-
Conclusion
This compound is a powerful research tool for investigating the role of the P2X3 receptor in purinergic signaling. Its high selectivity allows for the specific interrogation of P2X3-mediated pathways in various physiological and disease models. The provided pharmacological data and detailed experimental protocols offer a solid foundation for researchers to incorporate this compound into their studies of pain, inflammation, and other P2X3-related processes. The visualization of the signaling pathway and experimental workflows further aids in the conceptualization and execution of these experiments. As a highly selective antagonist, this compound will continue to be instrumental in advancing our understanding of purinergic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Filapixant experimental variability
Welcome to the technical support center for filapixant. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving this selective P2X3 receptor antagonist.
Troubleshooting Guides
Experimental variability can arise from multiple sources. This guide provides a structured approach to identifying and mitigating common issues encountered during in vitro and cell-based assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibitory Effect | Compound Insolubility: this compound may not be fully dissolved in the aqueous assay buffer, reducing its effective concentration.[1][2] | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO (typically 10 mM). 2. Ensure the final solvent concentration in the assay is minimal (usually <0.5% v/v) to avoid solvent-induced artifacts.[1][2] 3. Visually inspect for precipitation after dilution into the final assay medium.[2] |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles can compromise the integrity of this compound. | 1. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Protect from light if the compound is light-sensitive. 3. Verify compound identity and purity using methods like mass spectrometry or HPLC if degradation is suspected. | |
| Incorrect Assay Conditions: The experimental setup may not be optimal for detecting P2X3 receptor inhibition. | 1. Optimize agonist (ATP) concentration: Ensure the ATP concentration used to stimulate the P2X3 receptor is near the EC50 or EC80 to create a sufficient window for observing inhibition. 2. Check cell health and passage number: Variations in cell culture practices can significantly impact results. Use cells at a consistent confluency and passage number. | |
| High Well-to-Well or Experiment-to-Experiment Variability | Inconsistent Cell Culture Practices: Differences in cell density, passage number, or media composition can lead to variable responses. | 1. Standardize cell culture protocols: Maintain consistent cell passage numbers, seeding densities, and media formulations. 2. Monitor cell health: Regularly check for signs of stress or contamination. |
| Assay Procedure Variability: Minor differences in incubation times, reagent addition, or plate reading can introduce significant error. | 1. Use positive and negative controls in every experiment to monitor assay performance. 2. Automate liquid handling steps where possible to reduce pipetting errors. 3. Ensure consistent incubation times and environmental conditions (temperature, CO2). | |
| Compound Instability in Media: this compound may not be stable in the assay medium over the course of the experiment. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Assess compound stability in your specific assay medium over the experimental timeframe if variability persists. | |
| Apparent Off-Target Effects or Cellular Toxicity | High Compound Concentration: Off-target effects are more likely to occur at concentrations significantly above the IC50 for the primary target. | 1. Perform a dose-response curve to determine the optimal concentration range for P2X3 inhibition. 2. Use the lowest effective concentration that achieves the desired level of on-target inhibition. |
| Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing cellular toxicity at the concentration used. | 1. Include a vehicle control in all experiments to assess the effect of the solvent alone. 2. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO). | |
| Non-Specific Binding: The compound may bind to plasticware or other components of the assay system, reducing its availability to the target. | 1. Consider using low-binding plates. 2. Include a pre-incubation step with the compound to allow for equilibration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels primarily expressed on sensory nerve fibers. By blocking the binding of ATP to these receptors, this compound inhibits the initiation of the action potential that can lead to sensations like pain or the urge to cough.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO. Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: I am observing taste-related side effects in my in vivo studies. Is this expected?
A3: Yes, taste-related adverse events such as dysgeusia (taste distortion) and hypogeusia (reduced ability to taste) have been reported in clinical trials of this compound and other P2X3 antagonists. This is thought to be an on-target effect due to the blockade of P2X2/3 heteromeric receptors, which are expressed in taste buds.
Q4: How can I confirm that the observed effect in my cell-based assay is due to P2X3 receptor inhibition and not an off-target effect?
A4: To confirm on-target activity, you can perform several validation experiments:
-
Use a secondary inhibitor: Treat cells with a structurally different P2X3 antagonist. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Conduct a rescue experiment: If possible, transfect cells with a mutant version of the P2X3 receptor that is resistant to this compound. Reversal of the inhibitor's effect would strongly support an on-target mechanism.
-
Utilize a control cell line: Compare the effects of this compound on cells expressing the P2X3 receptor versus a parental cell line that does not.
Q5: What are the typical concentrations of this compound used in clinical studies?
A5: In clinical trials for refractory chronic cough, this compound has been administered in ascending doses, typically ranging from 20 mg to 250 mg twice daily. It is important to note that these are oral dosages and the resulting plasma concentrations should be considered when designing in vitro experiments.
Experimental Protocols
Protocol: Cell-Based Calcium Flux Assay for P2X3 Receptor Antagonism
This protocol outlines a method to measure the inhibitory activity of this compound on ATP-induced calcium influx in a cell line recombinantly expressing the human P2X3 receptor.
1. Materials:
- HEK293 cells stably expressing human P2X3 receptor
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- ATP (agonist)
- This compound (antagonist)
- 384-well black, clear-bottom microplates
2. Cell Preparation:
- Plate the P2X3-expressing cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate overnight at 37°C, 5% CO2.
3. Dye Loading:
- Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
- Remove the cell culture medium from the plate and add the dye loading solution to each well.
- Incubate the plate for 60 minutes at 37°C, protected from light.
4. Compound Addition:
- Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
- After the dye loading incubation, wash the cells with assay buffer.
- Add the this compound dilutions and vehicle control to the respective wells.
- Incubate for 15-30 minutes at room temperature.
5. Measurement of Calcium Flux:
- Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
- Prepare an ATP solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
- Establish a baseline fluorescence reading for each well.
- Add the ATP solution to all wells simultaneously using the instrument's integrated pipettor.
- Continuously record the fluorescence intensity for 1-2 minutes to capture the calcium influx.
6. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the vehicle control wells (representing 100% activity) and wells with a maximal concentration of a known potent P2X3 antagonist (representing 0% activity).
- Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
Technical Support Center: Optimizing Filapixant Concentration in Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Filapixant concentration in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the P2X3 receptor.[1][2][3] Its mechanism of action involves blocking the P2X3 receptor, which is an ATP-gated ion channel.[2] By inhibiting this receptor, this compound prevents the influx of cations that leads to neuronal activation, making it a promising therapeutic for conditions associated with sensory nerve fiber overactivation, such as refractory chronic cough.[4]
Q2: What are P2X3 receptors and what is their role in cellular signaling?
A2: P2X3 receptors are a subtype of purinergic receptors that form trimeric, non-selective cation channels activated by extracellular adenosine triphosphate (ATP). They are predominantly expressed on sensory neurons. Upon activation by ATP, these channels open, leading to an influx of cations like Na⁺ and Ca²⁺, which depolarizes the cell membrane and initiates an action potential. This signaling cascade is crucial for transmitting sensory information, including pain and cough reflexes.
Q3: What are the common functional assays used to determine this compound's potency?
A3: The most common functional assays to determine the potency of P2X3 receptor antagonists like this compound are in vitro cell-based assays that measure the inhibition of ATP-induced cellular responses. These include:
-
Calcium Flux Assays: These assays measure changes in intracellular calcium levels upon P2X3 receptor activation. Antagonists will inhibit this calcium influx.
-
Electrophysiological Assays: Techniques like manual patch-clamp can be used to measure the ion channel activity of P2X3 receptors directly.
Q4: What is the difference between P2X3 and P2X2/3 receptors, and why is selectivity important?
A4: P2X3 receptor subunits can form homotrimeric channels (composed of three P2X3 subunits) or heterotrimeric channels with P2X2 subunits (P2X2/3). While P2X3 homomers are primarily associated with nociception, P2X2/3 heteromers are expressed in taste buds and are involved in taste sensation. High selectivity for P2X3 over P2X2/3 is desirable to minimize taste-related side effects, such as dysgeusia (taste disturbance), which have been observed with less selective P2X3 antagonists.
Data Presentation
This compound In Vitro Potency
| Receptor Target | Assay Type | IC50 Value | Reference |
| P2X3 | FLIPR-based Calcium Assay | 7.4 nM | |
| P2X2/3 | FLIPR-based Calcium Assay | 776 nM | |
| P2X2/3 | Manual Patch Clamp | 251 - 776 nM |
Experimental Protocols
Detailed Methodology: In Vitro Calcium Flux Assay for this compound Potency Determination
This protocol outlines a method for determining the IC50 value of this compound using a cell line stably expressing the human P2X3 receptor.
1. Cell Culture and Plating:
- Culture human P2X3-expressing cells (e.g., HEK293 or CHO cells) in appropriate growth medium until they reach 80-90% confluency.
- Harvest the cells and seed them into 96-well or 384-well black-walled, clear-bottom assay plates at a predetermined optimal density.
- Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
2. Compound Preparation:
- Prepare a stock solution of this compound in 100% DMSO.
- Perform a serial dilution of the this compound stock solution in an appropriate assay buffer to generate a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.
3. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.
- Remove the growth medium from the cell plates and add the dye-loading buffer to each well.
- Incubate the plates at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells and be cleaved into its active form.
4. Assay Procedure:
- After incubation, wash the cells with assay buffer to remove any extracellular dye.
- Add the diluted this compound solutions to the respective wells and incubate for a predetermined period to allow the compound to bind to the receptors.
- Prepare a solution of a P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC80).
- Place the assay plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Establish a baseline fluorescence reading before adding the agonist.
- Inject the agonist solution into the wells and immediately begin measuring the fluorescence intensity over time to capture the calcium influx.
5. Data Analysis:
- The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
- Determine the peak fluorescence response for each well.
- Plot the peak fluorescence response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal agonist-induced response.
Mandatory Visualizations
Caption: P2X3 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow for Determining this compound IC50 in a Calcium Flux Assay.
Troubleshooting Guides
Problem 1: High background signal or low signal-to-noise ratio in the calcium flux assay.
| Possible Cause | Recommended Solution |
| Incomplete removal of extracellular dye | Ensure thorough but gentle washing of the cell monolayer after dye loading to remove all extracellular dye without detaching the cells. |
| Cell autofluorescence | Measure the fluorescence of cells that have not been loaded with the calcium-sensitive dye to determine the baseline autofluorescence. If high, consider using a different cell line or a dye with a different excitation/emission spectrum. |
| Suboptimal dye concentration | Titrate the concentration of the calcium-sensitive dye. Too high a concentration can lead to quenching and high background, while too low a concentration will result in a weak signal. |
| Leaky cells or cell death | Ensure cells are healthy and not over-confluent. Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm cell health. Use lower concentrations of DMSO. |
| Instrument settings not optimized | Optimize the fluorescence plate reader's gain settings to maximize the signal window between the baseline and the maximal response. |
Problem 2: No or very weak response to the P2X3 agonist.
| Possible Cause | Recommended Solution |
| Low P2X3 receptor expression | Confirm the expression level of P2X3 receptors in your cell line using a method like qPCR or western blotting. |
| Agonist degradation or incorrect concentration | Prepare fresh agonist solutions for each experiment. Verify the concentration and purity of the agonist. Titrate the agonist to determine the optimal concentration (typically EC50 to EC80) for the assay. |
| Presence of divalent cations that modulate receptor activity | The presence of Mg²⁺ can inhibit P2X3 receptor activity. Ensure your assay buffer composition is consistent and consider the impact of divalent cations on receptor function. |
| Receptor desensitization | P2X3 receptors can desensitize upon prolonged exposure to agonists. Minimize the pre-incubation time with the agonist and ensure rapid and consistent addition of the agonist to all wells. |
| Incorrect assay buffer composition | Ensure the assay buffer has the appropriate pH and ionic strength to support cellular health and receptor function. |
Problem 3: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before plating and mix the cell suspension gently between pipetting. Allow the plate to sit at room temperature for a short period before incubation to promote even cell distribution. |
| Pipetting inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and accurate addition of compounds and reagents to all wells. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or buffer to minimize these effects. |
| Inconsistent incubation times | Ensure all plates and wells are subjected to the same incubation times for dye loading, compound treatment, and agonist stimulation. |
Problem 4: this compound appears less potent than expected (higher IC50 value).
| Possible Cause | Recommended Solution |
| Compound instability or degradation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution under appropriate conditions (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Binding to plasticware or serum proteins | Consider using low-binding microplates. If the assay buffer contains serum, be aware that this compound may bind to serum proteins, reducing its free concentration. If possible, perform the assay in a serum-free buffer. |
| Suboptimal agonist concentration | Using too high a concentration of the agonist can lead to an underestimation of the antagonist's potency. Use an agonist concentration at or near its EC80 value. |
| Incorrect incubation time with this compound | Determine the optimal pre-incubation time for this compound to reach equilibrium binding with the P2X3 receptor. This can be determined through time-course experiments. |
References
- 1. researchgate.net [researchgate.net]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Filapixant Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with information and guidance regarding the potential off-target effects of Filapixant. The content is presented in a question-and-answer format to directly address common inquiries and provide troubleshooting strategies for in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the P2X3 receptor.[1][2] The P2X3 receptor is an ATP-gated ion channel primarily expressed on sensory neurons. Its activation by ATP is involved in the signaling of pain and cough.[1] this compound blocks this receptor, thereby inhibiting the downstream signaling cascade.
Q2: Are there any known off-target effects of this compound observed in clinical studies?
Yes, the most frequently reported adverse effect in clinical trials is taste disturbance, including dysgeusia (altered taste), hypogeusia (reduced taste), and ageusia (loss of taste).[1][3] This is considered an off-target effect.
Q3: What is the proposed mechanism for the taste-related side effects?
The taste disturbances are thought to be caused by the unintended blockade of the P2X2/3 receptor, a heterotrimer that includes the P2X3 subunit and is expressed in taste bud cells. Although this compound is highly selective for the homomeric P2X3 receptor, some level of activity at the P2X2/3 receptor is believed to be responsible for these effects. Interestingly, the incidence of taste-related side effects in clinical trials was higher than anticipated based on in vitro selectivity data, suggesting other contributing factors may be involved.
Q4: Has the selectivity of this compound been quantified?
This compound was developed to have a high selectivity for the P2X3 receptor over the P2X2/3 receptor. One source indicates a selectivity of over 100-fold.
Troubleshooting Guide for In Vitro Studies
This guide is intended to help researchers design experiments to investigate and troubleshoot potential off-target effects of this compound in cell line models.
Issue 1: Unexpected changes in cell viability or proliferation in a cell line not expressing P2X3.
-
Possible Cause: This could indicate an off-target effect on a protein crucial for cell survival or growth.
-
Troubleshooting Steps:
-
Confirm P2X3 Expression: Verify the absence of P2X3 receptor expression in your cell line using techniques like RT-qPCR or western blotting.
-
Dose-Response Analysis: Perform a dose-response curve with this compound to determine the concentration at which the effect is observed.
-
Target Deconvolution: Employ techniques such as proteomic profiling (e.g., thermal proteome profiling) or kinome screening to identify potential off-target binding partners of this compound.
-
Rescue Experiments: If a potential off-target is identified, use siRNA or CRISPR/Cas9 to knock down its expression and assess if the this compound-induced phenotype is rescued.
-
Issue 2: Observing phenotypic changes in a cell line at this compound concentrations significantly different from its reported P2X3 IC50.
-
Possible Cause: This could be due to off-target activity or experimental artifacts.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Control Experiments: Include appropriate vehicle controls in all experiments.
-
Orthogonal Assays: Confirm the observed phenotype using a different experimental assay that measures a related endpoint.
-
Literature Review: Search for studies that may have investigated the effects of P2X3 antagonists in similar cell models to see if comparable observations have been reported.
-
Data Summary
Table 1: Incidence of Taste-Related Adverse Events with this compound in a Clinical Trial
| Dose of this compound | Percentage of Patients Reporting Taste-Related Adverse Events |
| 20 mg | 4% |
| 80 mg | 13% |
| 150 mg | 43% |
| 250 mg | 57% |
| Placebo | 12% |
Data from a study in patients with refractory chronic cough.
Table 2: Types of Taste-Related Adverse Events Reported in a First-in-Human Study
| Adverse Event | Percentage of Subjects Treated with this compound | Percentage of Subjects in Placebo Group |
| Dysgeusia | 23.6% | 5.3% |
| Hypogeusia | 15.3% | 0% |
| Ageusia | 1.4% | 0% |
Data from a single-ascending-dose study in healthy male subjects.
Experimental Protocols
Protocol 1: Assessing P2X3 and P2X2 Receptor Expression in a Cell Line
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against P2X3 and P2X2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
RT-qPCR:
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for P2X3, P2X2, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: On-target mechanism of this compound.
References
- 1. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. firstwordpharma.com [firstwordpharma.com]
Filapixant stability in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Filapixant in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is no publicly available data specifically detailing the degradation kinetics or half-life of this compound in cell culture media. The stability of a small molecule like this compound in solution can be influenced by several factors, including temperature, pH, light exposure, and the specific components of the medium. For critical or long-term experiments, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q2: What are the known metabolic pathways of this compound in vivo?
In human liver microsomes and hepatocytes, this compound undergoes moderate to high metabolic turnover. The primary metabolic pathways are oxidative biotransformation, mainly at the methyl morpholine moiety, including oxidation/hydroxylation and dealkylation.[1] The cytochrome P450 enzyme CYP3A4 plays a dominant role in its metabolism.[1] It is important to note that these are biological degradation pathways and may not reflect the chemical stability in an acellular cell culture medium.
Q3: What is the mechanism of action of this compound?
This compound is a selective antagonist of the P2X3 receptor.[2] ATP, released from cells during injury or inflammation, activates these ion channels on sensory nerve fibers, leading to action potentials that can result in pain sensation or cough reflexes.[3] By blocking the P2X3 receptor, this compound inhibits this signaling pathway.
Q4: What is the known half-life of this compound?
In human plasma, this compound has a half-life of approximately 10-15 hours, which supports once-daily dosing in clinical settings.[3] Co-administration with a CYP3A4 inhibitor like itraconazole can prolong the half-life to around 22.8 hours. This in vivo half-life is a result of metabolic clearance and may not be indicative of its chemical stability in cell culture media.
Troubleshooting Guide: Assessing this compound Stability
Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays. This could be due to the degradation of this compound in your cell culture medium during the experiment.
Recommended Action: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).
Experimental Protocol: Determining this compound Stability in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound. It is recommended to adapt this protocol to your specific experimental needs.
1. Materials:
- This compound powder
- Anhydrous DMSO
- Your specific cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Sterile microcentrifuge tubes or a 96-well plate
- Incubator (37°C, 5% CO₂)
- Analytical instrument for quantification (e.g., LC-MS/MS, HPLC-UV)
- -80°C freezer
2. Procedure:
Hypothetical Stability Data Presentation
The following table is an example of how to present the data obtained from the stability experiment described above.
| Time (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 1.00 | 100 |
| 2 | 0.98 | 98 |
| 4 | 0.95 | 95 |
| 8 | 0.91 | 91 |
| 12 | 0.88 | 88 |
| 24 | 0.75 | 75 |
| 48 | 0.55 | 55 |
| 72 | 0.38 | 38 |
Visualizations
References
- 1. Investigation of the Relevance of CYP3A4 Inhibition on the Pharmacokinetics of the Novel P2X3 Antagonist this compound: Results of In Vitro Explorations and a Fixed-Sequence Clinical Trial with Itraconazole in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Filapixant Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Filapixant.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Q1: Why are we observing significant taste-related side effects in our preclinical animal models (or clinical trials) when this compound is reported to have high in vitro selectivity for the P2X3 receptor over the P2X2/3 receptor?
A1: This is a key unexpected finding with this compound and other selective P2X3 antagonists. The high incidence of taste disturbances (dysgeusia, hypogeusia) is not fully predicted by in vitro selectivity data alone.[1] Here are several factors to consider:
-
Limitations of In Vitro Selectivity Assays: Standard in vitro assays measure binding affinity or functional inhibition at a specific moment. They may not fully capture the complex dynamics of receptor engagement and signaling in a biological system.
-
Drug Exposure at Taste Buds: The local concentration of this compound in the microenvironment of taste buds may be higher than anticipated from plasma concentrations, potentially leading to engagement of P2X2/3 receptors.
-
Unknown Off-Target Effects: While highly selective for P2X3, this compound may have other, as-yet-unidentified off-target effects that contribute to taste disturbances.
-
Individual Variability: Genetic variations in P2X receptors or other taste-related proteins among subjects or animals could lead to differing sensitivities to this compound.
Troubleshooting Workflow for Unexpected In Vivo Side Effects
Caption: Troubleshooting unexpected in vivo side effects with this compound.
Q2: Our measured IC50 value for this compound in a calcium flux assay is higher than reported values. What could be the cause?
A2: Discrepancies in IC50 values can arise from several experimental variables.
-
Cell Line and Receptor Expression: The specific cell line used and the expression level of the P2X3 receptor can influence the assay results.
-
Assay Conditions: Factors such as the concentration of the agonist (ATP or α,β-meATP), incubation times, and the type of calcium-sensitive dye used can all affect the measured IC50.
-
Compound Solubility and Stability: this compound is reported to have high solubility.[2] However, improper storage or handling could lead to degradation. Ensure the compound is fully dissolved in the assay buffer.
-
Reagent Quality: The quality and purity of the ATP or other reagents can impact the assay's accuracy.
Q3: We are observing high variability in our guinea pig cough model results when using this compound. How can we reduce this?
A3: In vivo models inherently have more variability than in vitro assays.
-
Animal Acclimatization: Ensure that animals are properly acclimatized to the experimental setup to reduce stress-induced variability.
-
Dosing and Administration: Precisely control the dose and route of administration of both the tussive agent (e.g., citric acid, histamine) and this compound.
-
Environmental Controls: Maintain consistent environmental conditions (temperature, humidity, airflow) throughout the experiment.
-
Baseline Measurements: Establish a stable baseline cough frequency for each animal before administering this compound to allow for more accurate assessment of its effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the P2X3 receptor.[3] P2X3 receptors are ATP-gated ion channels primarily expressed on sensory neurons.[4][5] When ATP, released in response to inflammation or injury, binds to P2X3 receptors, it causes an influx of cations (Na+ and Ca2+), leading to neuronal depolarization and the transmission of sensory signals like cough and pain. This compound blocks this interaction, thereby reducing the activation of these sensory nerves.
P2X3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the P2X3 receptor and the action of this compound.
Q2: What are the key differences between this compound and other P2X3 antagonists like Gefapixant?
A2: The primary difference lies in their selectivity for the P2X3 receptor versus the P2X2/3 heterotrimeric receptor. This compound was developed to have a higher selectivity for the P2X3 homotrimer. This was anticipated to reduce taste-related side effects, which are thought to be mediated by the blockade of P2X2/3 receptors in taste buds. However, as noted, this compound still produces a significant number of taste-related adverse events.
Q3: What are the recommended solvents and storage conditions for this compound for in vitro use?
A3: For in vitro experiments, this compound can typically be dissolved in DMSO to create a stock solution. For final dilutions in aqueous buffers, it's important to ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects on cells. Stock solutions should be stored at -20°C or -80°C. Refer to the manufacturer's specific instructions for detailed solubility and stability information.
Data Presentation
Table 1: In Vitro Potency of P2X3 Antagonists
| Compound | P2X3 IC50 | P2X2/3 IC50 | Selectivity (P2X2/3 over P2X3) | Reference |
| This compound | 7.4 nM | 776 nM | ~105-fold | |
| Eliapixant | - | - | ~20-fold | |
| Gefapixant | Similar IC50 for both | Similar IC50 for both | ~1-fold | |
| Sivopixant | 4.2 nM | 1100 nM | ~262-fold |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Clinical Efficacy of this compound in Refractory Chronic Cough (250 mg dose)
| Endpoint | Reduction vs. Placebo | Reduction vs. Baseline | Reference |
| 24-h Cough Frequency | 37% | 41% | |
| Cough Severity (100-mm VAS) | 21 mm | 25 mm |
Table 3: Incidence of Taste-Related Adverse Events with this compound
| This compound Dose (twice daily) | Incidence of Taste-Related AEs | Placebo Incidence | Reference |
| 20 mg | 4% | 12% | |
| 80 mg | 13% | 12% | |
| 150 mg | 43% | 12% | |
| 250 mg | 57% | 12% |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay for P2X3 Receptor Antagonism
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on P2X3 receptors using a fluorescence-based calcium flux assay.
1. Cell Culture:
- Culture a suitable cell line (e.g., HEK293) stably expressing the human P2X3 receptor in appropriate growth medium.
- Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
2. Compound Preparation:
- Prepare a stock solution of this compound in 100% DMSO.
- Create a serial dilution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Prepare a solution of a P2X3 receptor agonist, such as ATP or α,β-methylene ATP (α,β-meATP), in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
3. Calcium Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions.
- Remove the growth medium from the cells and add the dye loading buffer.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
4. Assay Procedure:
- Wash the cells with assay buffer to remove excess dye.
- Add the different concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time.
- Place the microplate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
- Establish a baseline fluorescence reading.
- Add the P2X3 agonist to all wells and immediately begin measuring the fluorescence intensity over time.
5. Data Analysis:
- Calculate the change in fluorescence from baseline for each well.
- Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for In Vitro Calcium Flux Assay
Caption: Workflow for a P2X3 receptor calcium flux assay.
Protocol 2: Guinea Pig Model of Cough Hypersensitivity
This protocol provides a general framework for evaluating the antitussive effect of this compound in a guinea pig model.
1. Animal Subjects:
- Use male Dunkin-Hartley guinea pigs.
- House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
- Allow for an acclimatization period of at least one week before the experiment.
2. Experimental Setup:
- Place each animal in a whole-body plethysmography chamber that allows for the recording of cough sounds and respiratory patterns.
- Connect the chamber to a nebulizer for the delivery of tussive agents.
3. Dosing:
- Administer this compound or vehicle control orally at the desired dose and time before the cough challenge.
4. Cough Induction:
- Expose the animals to a nebulized tussive agent, such as citric acid (e.g., 0.1-0.4 M) or histamine, for a defined period (e.g., 10 minutes).
5. Data Collection and Analysis:
- Record the number of coughs during the exposure period and for a specified time afterward.
- Coughs are typically identified by their characteristic sound and associated pressure changes in the plethysmography chamber.
- Compare the number of coughs in the this compound-treated group to the vehicle-treated group.
- Optionally, collect bronchoalveolar lavage fluid (BALF) after the experiment to measure ATP concentrations.
References
- 1. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study [mdpi.com]
- 3. The P2X3 receptor antagonist this compound in patients with refractory chronic cough: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of Filapixant at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Filapixant. The focus is on understanding and managing the primary adverse effect observed at high concentrations: taste-related disturbances.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected biological effects in our in-vitro/in-vivo experiments at high concentrations of this compound that are not consistent with its primary target. Could this be cytotoxicity?
A1: While direct cytotoxicity leading to cell death has not been a prominent finding in clinical studies of this compound, at high concentrations, significant off-target effects are observed. The most well-documented of these are taste-related disturbances such as dysgeusia (altered taste), hypogeusia (reduced taste), and ageusia (loss of taste).[1][2][3] In a research context, these effects are due to this compound's interaction with P2X2/3 receptors, which are involved in taste signaling.[4] Therefore, what might be perceived as a general "cytotoxic" or unexpected effect in your model system could be a manifestation of this off-target activity, particularly if your system involves cell types with similar receptor profiles.
Q2: What is the mechanism behind the taste-related side effects of this compound?
A2: this compound is a selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels involved in pain and cough signaling.[1] However, P2X3 subunits can form heterotrimeric receptors with P2X2 subunits (P2X2/3 receptors). These P2X2/3 receptors are expressed in taste buds and are crucial for taste sensation. While this compound is highly selective for P2X3 over P2X2/3, at higher concentrations, it can antagonize P2X2/3 receptors, leading to the observed taste-related disturbances.
Q3: At what concentrations do these taste-related effects become significant?
A3: Clinical data indicates a clear dose-dependent increase in taste-related adverse events. These effects are reported to be mild and transient. In clinical trials, such events were more frequent at doses of 150 mg and 250 mg. For researchers, this suggests that when using this compound at high micromolar concentrations in vitro, the potential for off-target effects on P2X2/3 receptors should be considered.
Troubleshooting Guide
Issue: High incidence of taste-related adverse events in pre-clinical models or unexpected off-target effects in vitro.
1. Dose-Response Analysis:
-
Recommendation: Conduct a careful dose-response study to determine the concentration at which the desired P2X3 antagonism is achieved versus the concentration at which off-target effects (if measurable in your system) begin to appear.
-
Rationale: This will help establish a therapeutic window for your experiments, maximizing on-target effects while minimizing off-target pharmacology.
2. Target Engagement Assays:
-
Recommendation: If possible, implement assays to measure the engagement of both P2X3 and P2X2/3 receptors in your experimental system.
-
Rationale: This will provide direct evidence of on-target and off-target activity at different concentrations of this compound.
3. Selection of In Vitro Models:
-
Recommendation: When studying the primary mechanism of this compound, consider using cell lines that predominantly express P2X3 homomeric receptors and have low or no expression of P2X2/3 receptors.
-
Rationale: This can help to isolate the effects of P2X3 antagonism from the confounding off-target effects on P2X2/3.
Quantitative Data Summary
The following tables summarize the incidence of taste-related adverse events with increasing doses of this compound as reported in clinical trials.
Table 1: Taste-Related Adverse Events in a Multiple Ascending-Dose Study
| This compound Dose (twice daily) | Number of Participants Reporting Taste Disturbances | Percentage of Participants |
| 20 mg | Not specified | - |
| 80 mg | Not specified | - |
| 250 mg | 8 out of 9 | 89% |
Table 2: Taste-Related Adverse Events in a Crossover Study in Patients with Refractory Chronic Cough
| This compound Dose (twice daily) | Percentage of Patients Reporting Taste-Related AEs |
| Placebo | 12% |
| 20 mg | 4% |
| 80 mg | 13% |
| 150 mg | 43% |
| 250 mg | 57% |
Experimental Protocols
Protocol: Assessing Off-Target Effects of this compound on P2X2/3-Expressing Cells via Calcium Imaging
This protocol describes a method to quantify the inhibitory effect of this compound on ATP-induced calcium influx in a cell line co-expressing P2X2 and P2X3 receptors.
Materials:
-
HEK293 cells stably co-transfected with P2X2 and P2X3 receptor subunits.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM or other suitable calcium indicator dye.
-
Hanks' Balanced Salt Solution (HBSS).
-
ATP solution (agonist).
-
This compound stock solution.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Seeding: Seed the P2X2/3-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and culture for 24-48 hours to form a confluent monolayer.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fura-2 AM solution in HBSS for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells again with HBSS to remove excess dye. Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle control to the wells and incubate for 15-30 minutes.
-
Calcium Measurement: Place the plate in the microplate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Add a pre-determined concentration of ATP (e.g., the EC50 for P2X2/3 receptors) to all wells to stimulate calcium influx.
-
Data Acquisition: Immediately after ATP addition, measure the fluorescence signal over time.
-
Data Analysis: Calculate the change in intracellular calcium concentration in response to ATP for each this compound concentration. Determine the IC50 of this compound for the inhibition of ATP-induced calcium influx.
Diagrams
References
- 1. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. The P2X3 receptor antagonist this compound in patients with refractory chronic cough: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
Filapixant In Vitro Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Filapixant in in vitro studies. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro mechanism of action?
This compound is a highly selective antagonist of the P2X3 receptor.[1][2] The P2X3 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[3][4] this compound exerts its effect by blocking the activation of these channels, thereby inhibiting the downstream signaling cascade.[5]
Q2: Which cell lines are suitable for in vitro studies with this compound?
Human Embryonic Kidney (HEK293) cells engineered to stably or transiently express the human P2X3 receptor are a commonly used and appropriate model system. These cells provide a controlled environment to study the specific interaction of this compound with the P2X3 receptor. However, it is important to note that prolonged high-level expression of P2X3 receptors in HEK293 cells can sometimes lead to cytotoxicity, which can be mitigated by using a P2X3 receptor antagonist.
Q3: What are the key in vitro assays to assess this compound's activity?
The primary in vitro assays for characterizing this compound's activity include:
-
Calcium Flux Assays: To measure the inhibition of ATP-induced calcium influx through the P2X3 ion channel.
-
Radioligand Binding Assays: To determine the binding affinity of this compound to the P2X3 receptor.
-
Patch-Clamp Electrophysiology: To directly measure the inhibition of ion channel currents mediated by P2X3 receptor activation.
Troubleshooting Guides
Calcium Flux Assay
Problem: High background fluorescence or low signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps | Citation |
| Incomplete removal of extracellular dye | Ensure thorough washing of cells after loading with a calcium-sensitive dye to remove any remaining extracellular dye. | |
| Cell health issues | Confirm cell viability and health before the assay. Ensure cells are not overly confluent. | |
| Suboptimal dye loading | Optimize dye concentration and incubation time. Different cell lines may require different loading conditions. | |
| Autofluorescence of compounds or plates | Test for compound autofluorescence at the assay wavelengths. Use plates with low fluorescence background. | |
| Endogenous receptor activation | Minimize mechanical stress on cells during plating and solution changes, as this can sometimes trigger ATP release and receptor activation. |
Problem: Inconsistent results between wells or experiments.
| Possible Cause | Troubleshooting Steps | Citation |
| Uneven cell plating | Ensure a homogenous cell suspension and use a consistent plating technique to achieve a uniform cell monolayer. | |
| Pipetting inaccuracies | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent liquid handling. | |
| Edge effects | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with a buffer or medium. | |
| ATP degradation | Prepare fresh ATP solutions for each experiment, as ATP can degrade in solution, leading to variable receptor activation. | |
| Variation in antagonist pre-incubation time | For antagonists with slow association rates, ensure a consistent and adequate pre-incubation time to reach steady-state binding. |
Cell Viability and Cytotoxicity Assays
Problem: this compound appears to affect cell viability.
| Possible Cause | Troubleshooting Steps | Citation |
| High concentration of this compound | Perform a dose-response curve to determine the concentration range where this compound does not induce cytotoxicity. | |
| Off-target effects | While this compound is highly selective for P2X3, at very high concentrations, off-target effects could potentially occur. Consider screening against a panel of other receptors if cytotoxicity is observed at unexpected concentrations. | |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the toxic threshold for the cell line being used. | |
| P2X3 receptor-mediated cytotoxicity in overexpression systems | In cells overexpressing P2X3, prolonged receptor activation can lead to cytotoxicity. This is less of a concern with an antagonist like this compound but should be considered in the overall experimental design. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against the human P2X3 and P2X2/3 receptors.
| Receptor | Assay Type | IC50 (nM) | Citation |
| Human P2X3 | FLIPR-based calcium assay | 7.4 | |
| Human P2X2/3 | FLIPR-based calcium assay | 776 |
FLIPR: Fluorometric Imaging Plate Reader
Experimental Protocols
Detailed Protocol: In Vitro Calcium Flux Assay for this compound
This protocol describes a method to assess the inhibitory effect of this compound on ATP-induced calcium influx in HEK293 cells stably expressing the human P2X3 receptor.
Materials:
-
HEK293 cells stably expressing human P2X3 (e.g., Creative Biogene, CSC-RI0186)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™ 520 AM)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye extrusion)
-
Adenosine triphosphate (ATP) disodium salt
-
This compound
-
A known P2X3 antagonist (e.g., A-317491) as a positive control
-
Ionomycin as a positive control for maximum calcium influx
-
EGTA as a negative control to chelate extracellular calcium
-
Black, clear-bottom 96-well or 384-well plates
Cell Culture:
-
Culture HEK293-hP2X3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
Assay Procedure:
-
Cell Plating: Seed the HEK293-hP2X3 cells into black, clear-bottom 96-well or 384-well plates at an optimized density to form a confluent monolayer on the day of the experiment. Incubate overnight at 37°C.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic® F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES. The addition of probenecid (e.g., 2.5 mM) is recommended to prevent dye leakage.
-
Remove the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS (with 20 mM HEPES and probenecid, if used) to remove extracellular dye.
-
Compound Incubation (Antagonist Mode):
-
Prepare serial dilutions of this compound in HBSS. Also, prepare solutions for your positive control antagonist and a vehicle control (e.g., 0.1% DMSO).
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Reading:
-
Prepare an ATP solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80), which should be determined from a prior ATP dose-response experiment.
-
Use a fluorescence plate reader equipped with an automated liquid handling system to add the ATP solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Controls:
-
Negative Control (No Agonist): Wells with cells and vehicle, but no ATP addition.
-
Positive Agonist Control: Wells with cells and vehicle, stimulated with ATP.
-
Positive Antagonist Control: Wells with cells and a known P2X3 antagonist, stimulated with ATP.
-
Maximum Signal Control: Add ionomycin to some wells at the end of the experiment to determine the maximum calcium signal.
-
Background Control: Wells without cells to measure background fluorescence.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the positive agonist control (100% activation) and the negative control (0% activation).
-
Plot the normalized response against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
Visualizations
P2X3 Receptor Signaling Pathway
Caption: P2X3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: Calcium Flux Assay
Caption: General experimental workflow for a calcium flux assay to evaluate this compound.
Troubleshooting Logic: High Background in Calcium Flux Assay
Caption: Troubleshooting decision tree for high background in calcium flux assays.
References
- 1. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2X3 receptor antagonist this compound in patients with refractory chronic cough: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2RX3 - Wikipedia [en.wikipedia.org]
- 5. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Filapixant Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X3 receptor antagonist, Filapixant, in animal models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the P2X3 receptor.[1] P2X3 receptors are ATP-gated ion channels primarily expressed on sensory neurons and are implicated in the pathophysiology of chronic cough and pain. By blocking these receptors, this compound aims to reduce the hypersensitivity of sensory nerve fibers.
Q2: What are the common challenges observed with P2X3 receptor antagonists in animal studies?
Based on preclinical studies of this compound and similar compounds like Eliapixant and Gefapixant, researchers may encounter challenges related to:
-
Oral Bioavailability: Achieving consistent and adequate systemic exposure can be difficult due to factors like poor solubility and first-pass metabolism. For instance, the development of a novel formulation for Eliapixant was necessary to improve its bioavailability in rats and dogs.
-
Off-Target Effects: While this compound is highly selective for P2X3, off-target effects, particularly taste-related disturbances, have been noted in clinical trials.[2][3] Although not well-documented in animal studies, researchers should be aware of the potential for unexpected behavioral changes.
-
Translational Relevance of Animal Models: The cough reflex in rodents is different from that in humans, which can complicate the interpretation of efficacy studies for antitussive agents.[4]
Q3: What animal models are typically used for studying P2X3 antagonists?
Commonly used animal models include:
-
Rodents (rats, mice): For pharmacokinetic, toxicological, and initial efficacy studies in models of inflammatory pain or neuropathy.
-
Dogs: Often used in preclinical safety and pharmacokinetic studies to assess bioavailability and metabolism.
-
Guinea pigs: Possess a cough reflex that is more analogous to humans, making them a more suitable model for studying antitussive effects.[5]
Q4: How should I prepare this compound for oral administration in rodents?
For compounds with limited aqueous solubility, a common approach is to prepare a suspension. A typical vehicle for oral gavage in rodents is 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in purified water. It is crucial to ensure a uniform suspension to achieve consistent dosing.
Section 2: Troubleshooting Guides
Issue 1: Inconsistent or Low Oral Bioavailability
Q: My results show high variability in plasma concentrations of this compound after oral administration to rats. What could be the cause and how can I troubleshoot this?
A: High variability in oral bioavailability is a frequent challenge in rodent studies. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution | 1. Particle Size Reduction: Micronize the this compound powder to increase the surface area for dissolution. 2. Formulation Optimization: Experiment with different suspension vehicles or consider formulating this compound as an amorphous solid dispersion, which was shown to improve the bioavailability of the similar compound, Eliapixant. |
| Improper Gavage Technique | 1. Ensure Proper Tube Placement: Confirm the gavage needle is correctly placed in the esophagus and not the trachea. 2. Control Administration Volume: Use the smallest practical volume for oral gavage, ideally around 5 mL/kg for rodents, to avoid gastric distension and reflux. |
| Food Effects | 1. Standardize Fasting Period: Fast animals overnight before dosing to minimize the impact of food on absorption. 2. Investigate Food Effects: Conduct a small pilot study with fed and fasted groups to determine if food significantly alters this compound's absorption. |
| First-Pass Metabolism | 1. Administer a P450 Inhibitor (for mechanistic understanding): Co-administration with a broad-spectrum cytochrome P450 inhibitor can help determine the extent of first-pass metabolism. Note: This is for investigational purposes and not for routine efficacy studies. |
Issue 2: Unexpected Behavioral Changes or Toxicity
Q: I am observing unexpected clinical signs in my animals, such as altered grooming or feeding behavior, at doses that were predicted to be safe. What should I do?
A: Unexpected adverse effects can arise from off-target activity or exaggerated pharmacology.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Dose-Response Assessment: Conduct a thorough dose-response study to establish a clear relationship between the dose and the observed effects. 2. Behavioral Monitoring: Implement a detailed behavioral monitoring plan to systematically record any changes in activity, grooming, and food/water intake. 3. Consider Taste-Related Effects: Given the known taste disturbances with P2X3 antagonists in humans, be mindful of potential taste aversion in animals, which could affect feeding and drinking behavior. |
| Vehicle-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related effects. 2. Evaluate Vehicle Suitability: If the vehicle is novel or used at a high concentration, conduct a separate study to assess its tolerability. |
| Species-Specific Metabolism | 1. Metabolite Profiling: Analyze plasma and urine samples to identify major metabolites and determine if a unique metabolite in the test species could be responsible for the toxicity. |
Section 3: Experimental Protocols & Data
Representative Pharmacokinetic Data of a P2X3 Antagonist (Gefapixant) in Humans
While specific preclinical pharmacokinetic data for this compound is not publicly available, the following table for a similar P2X3 antagonist, Gefapixant, in humans can serve as a reference for the types of parameters to measure.
| Parameter | Value (following a single 50 mg oral dose) | Reference |
| Tmax (Time to maximum concentration) | 2 - 3 hours | |
| t1/2 (Terminal half-life) | ~8 - 10 hours | |
| Primary Route of Elimination | Renal (primarily as unchanged drug) |
Protocol: Oral Gavage Administration in Rats
-
Animal Preparation: Fast male Sprague-Dawley rats overnight (approximately 12-16 hours) with free access to water.
-
Formulation Preparation: Prepare a suspension of this compound in 0.5% (w/v) methylcellulose in purified water. Ensure the suspension is homogenous by continuous stirring or vortexing before each dose.
-
Dosing: Administer the this compound suspension via oral gavage using a ball-tipped gavage needle. The volume of administration should not exceed 10 mL/kg.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Section 4: Visualizations
Signaling Pathway of P2X3 Receptor in Sensory Neurons
Caption: P2X3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Investigating Oral Bioavailability
Caption: Workflow for determining the oral bioavailability of this compound in an animal model.
Troubleshooting Logic for Inconsistent Efficacy
References
- 1. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Formulation Bridging of Gefapixant, a P2X3‐Receptor Antagonist, for the Treatment of Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Filapixant vs. Gefapixant in Neuromodulation
A Comparative Analysis of Two P2X3 Receptor Antagonists in Development for Hypersensitivity Disorders
In the landscape of novel therapeutics targeting neuronal hypersensitivity, particularly in the context of chronic cough, two prominent players have emerged: Filapixant and Gefapixant. Both molecules act as antagonists of the P2X3 receptor, an ATP-gated ion channel implicated in the sensitization of sensory nerve fibers. While Gefapixant has progressed further in clinical trials, a detailed comparison of their preclinical profiles is crucial for researchers and drug developers to understand their distinct pharmacological characteristics. This guide provides an objective comparison of their performance in preclinical models, supported by available experimental data.
Mechanism of Action: Targeting the Purinergic Signaling Pathway
Both this compound and Gefapixant exert their therapeutic effects by modulating the P2X3 receptor-mediated signaling pathway. Extracellular adenosine triphosphate (ATP), released in response to inflammation or cellular stress, binds to P2X3 receptors on sensory nerve fibers. This binding triggers the opening of the ion channel, leading to cation influx, depolarization, and the initiation of an action potential. In the airways, this signaling cascade is a key driver of the cough reflex. By antagonizing the P2X3 receptor, this compound and Gefapixant block this ATP-induced activation, thereby dampening the hypersensitive neuronal responses that underlie conditions like refractory chronic cough.[1][2]
In Vitro Potency and Selectivity
A key differentiator between this compound and Gefapixant lies in their in vitro potency and selectivity for the P2X3 receptor versus the related P2X2/3 heterotrimeric receptor. The P2X2/3 receptor is notably expressed in taste buds, and its inhibition is associated with taste-related adverse events.
| Compound | Target | IC50 (nM) | Selectivity (P2X2/3 vs. P2X3) |
| This compound | human P2X3 | 7.4[3] | >100-fold[3] |
| human P2X2/3 | 776[3] | ||
| Gefapixant | human P2X3 | 153 | ~1.4-fold |
| human P2X2/3 | 220 |
This compound demonstrates significantly higher potency for the P2X3 receptor and a superior selectivity profile over the P2X2/3 receptor compared to Gefapixant. This enhanced selectivity was a key design objective to potentially mitigate taste-related side effects observed with less selective P2X3 antagonists.
Preclinical Efficacy in In Vivo Models
The guinea pig model of citric acid-induced cough is a standard preclinical assay to evaluate the antitussive potential of novel compounds.
| Compound | Animal Model | Dose | Route | Efficacy |
| Gefapixant | Guinea Pig (Citric Acid-Induced Cough) | 300 mg/kg | Oral | Significant reduction in cough frequency and ATP concentration in bronchoalveolar lavage fluid |
Preclinical in vivo efficacy data for this compound in a comparable cough model is not publicly available in the reviewed literature. However, its high in vitro potency and selectivity suggest a strong potential for antitussive effects.
Preclinical Pharmacokinetics
Pharmacokinetic properties are critical for predicting the clinical performance of a drug candidate. The following table summarizes available preclinical pharmacokinetic parameters for this compound and Gefapixant.
| Compound | Species | Vss (L/kg) | CLplasma (L/(h·kg)) | t1/2 (h) |
| This compound | Rat/Dog (Allometric Scaling Prediction) | 5.45 | 0.238 | 16 |
| Gefapixant | Rat | High Bioavailability | - | - |
Preclinical data for this compound were predicted using allometric scaling from rat and dog studies and suggest a high volume of distribution and a half-life suitable for once-daily dosing. Gefapixant has demonstrated high bioavailability in rats following oral administration.
Experimental Protocols
In Vitro Receptor Potency Assay (Whole-Cell Patch Clamp)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on human P2X3 and P2X2/3 receptors.
Methodology:
-
Cell Line: Human embryonic kidney (HEK) cells stably expressing either human P2X3 or P2X2/3 receptors are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed. Cells are voltage-clamped at a holding potential of -60 mV.
-
Agonist Application: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to elicit an inward current.
-
Antagonist Application: The test compound (this compound or Gefapixant) is pre-applied at varying concentrations before the application of the agonist.
-
Data Analysis: The inhibition of the agonist-induced current by the test compound is measured, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Cough Model (Citric Acid-Induced Cough in Guinea Pigs)
Objective: To evaluate the antitussive efficacy of the test compound in a chemically-induced cough model.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs are used.
-
Acclimatization: Animals are acclimatized to the whole-body plethysmography chambers.
-
Compound Administration: The test compound (e.g., Gefapixant) or vehicle is administered orally at a specified time before the tussive challenge.
-
Tussive Challenge: Animals are exposed to an aerosolized solution of citric acid (e.g., 0.2 M) for a defined period (e.g., 10 minutes) to induce coughing.
-
Cough Recording: The number of coughs is recorded and quantified using a specialized data acquisition and analysis system that detects the characteristic sound and pressure changes associated with a cough.
-
Data Analysis: The percentage inhibition of the cough response in the compound-treated group is calculated relative to the vehicle-treated group.
Summary and Conclusion
Based on the available preclinical data, this compound emerges as a highly potent and selective P2X3 receptor antagonist with a promising pharmacokinetic profile for once-daily dosing. Its superior selectivity over the P2X2/3 receptor compared to Gefapixant suggests a potentially lower risk of taste-related adverse events. While in vivo efficacy data for Gefapixant in a preclinical cough model demonstrates target engagement and antitussive effects, a direct comparison with this compound is hampered by the lack of publicly available in vivo efficacy data for the latter in a similar model.
For researchers and drug developers, the distinct profiles of these two molecules warrant careful consideration. The high selectivity of this compound may offer a significant advantage in terms of tolerability, a critical factor for patient compliance in chronic conditions. Further head-to-head preclinical studies and the progression of this compound into later-stage clinical trials will be instrumental in fully elucidating the comparative therapeutic potential of these two P2X3 receptor antagonists.
References
- 1. Eliapixant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P2X3 Receptor Selectivity: Filapixant vs. Eliapixant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Filapixant and Eliapixant, two selective P2X3 receptor antagonists. The focus is on their differential selectivity for the P2X3 receptor over the P2X2/3 heterotrimer, supported by available in vitro data. This comparison is critical for understanding their pharmacological profiles and potential clinical implications, particularly concerning efficacy and taste-related side effects.
Introduction to P2X3 Receptor Antagonism
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1][2] Their activation by extracellular ATP, a molecule released during cellular stress or injury, is a key step in the transmission of pain and cough signals.[2] Consequently, antagonists of the P2X3 receptor are a promising therapeutic class for conditions characterized by neuronal hypersensitization, such as refractory chronic cough (RCC), endometriosis, and overactive bladder.[3][4]
A significant challenge in the development of P2X3 antagonists has been the off-target blockade of the closely related P2X2/3 heterotrimeric receptor. P2X2/3 receptors are expressed on nerve fibers innervating the tongue, and their inhibition is associated with taste disturbances like dysgeusia and hypogeusia. Therefore, achieving high selectivity for the P2X3 homomer over the P2X2/3 heteromer is a key objective in developing better-tolerated therapies.
This compound and Eliapixant: A Head-to-Head Comparison
This compound (BAY 1902607) and Eliapixant (BAY 1817080) are both potent P2X3 receptor antagonists. This compound is chemically closely related to Eliapixant but was developed to have a substantially higher in vitro selectivity for P2X3 over P2X2/3 receptors.
Quantitative Selectivity Data
The following table summarizes the in vitro selectivity of this compound and Eliapixant for the P2X3 receptor over the P2X2/3 receptor.
| Compound | Selectivity (P2X3 vs. P2X2/3) | Reference |
| This compound | >100-fold | (Bayer AG, data on file) |
| Eliapixant | ~20-fold | (Bayer AG, data on file) |
Despite this compound's higher in vitro selectivity, clinical studies have reported taste-related adverse events with both compounds. This suggests that factors other than P2X3:P2X2/3 selectivity may play a role in the manifestation of taste disturbances.
Experimental Protocols
The selectivity of this compound and Eliapixant for P2X3 receptors is typically determined using in vitro cellular assays. The two main methods are patch-clamp electrophysiology and fluorescence-based calcium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of P2X3 and P2X2/3 receptors in response to an agonist, and the inhibitory effect of the antagonist.
Objective: To determine the concentration-response curves and IC50 values for the antagonist at homomeric P2X3 and heteromeric P2X2/3 receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express recombinant human P2X3 or P2X2/3 receptors.
-
Cell Preparation: Cells are plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Cells are held at a negative membrane potential (e.g., -60 mV).
-
An agonist, typically α,β-methylene ATP (α,β-meATP), is applied at a concentration that elicits a submaximal response (e.g., EC80) to activate the P2X receptors and evoke an inward current.
-
-
Antagonist Application: The antagonist (this compound or Eliapixant) is pre-applied for a set duration (e.g., 1-5 minutes) before co-application with the agonist. This is done at various concentrations to determine the inhibitory effect.
-
Data Analysis: The peak current amplitude in the presence of the antagonist is measured and normalized to the control current (agonist alone). Concentration-response curves are generated, and the IC50 (the concentration of antagonist that inhibits 50% of the agonist-induced current) is calculated for both P2X3 and P2X2/3 receptors. The ratio of these IC50 values determines the selectivity.
Fluorescence Imaging Plate Reader (FLIPR) Calcium-Flux Assay
This is a higher-throughput method that measures the influx of calcium through the activated P2X channels using a calcium-sensitive fluorescent dye.
Objective: To determine the potency of antagonists in blocking agonist-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.
Methodology:
-
Cell Culture: Recombinant cell lines (e.g., 1321N1 or HEK T-REx) expressing human or rat P2X3 or P2X2/3 receptors are used.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The antagonist at various concentrations is added to the wells and incubated.
-
Agonist Injection and Fluorescence Reading: The plate is placed in a FLIPR instrument. An EC80 concentration of an agonist (e.g., α,β-meATP) is injected into the wells, and the resulting change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The peak fluorescence response is measured. The inhibitory effect of the antagonist is calculated relative to the control response (agonist alone). Concentration-response curves are plotted to determine the IC50 values for P2X3 and P2X2/3, from which the selectivity is calculated.
P2X3 Receptor Signaling Pathway
The following diagram illustrates the basic signaling pathway of the P2X3 receptor in a sensory neuron.
Caption: P2X3 receptor activation by ATP leads to cation influx and neuronal signaling.
Conclusion
Both this compound and Eliapixant are selective P2X3 receptor antagonists. In vitro data indicates that this compound possesses a significantly higher selectivity for P2X3 over the P2X2/3 heterotrimer compared to Eliapixant. This enhanced selectivity was anticipated to translate into a better-tolerated profile with fewer taste-related side effects. However, clinical findings suggest that the relationship between in vitro P2X2/3 inhibition and taste disturbance is complex. For researchers in the field, the differential selectivity of these compounds provides valuable tools to further probe the physiological and pathological roles of P2X3 and P2X2/3 receptors. Future research may need to consider other factors beyond simple receptor selectivity to fully understand and mitigate the taste-related adverse events associated with this class of drugs.
References
- 1. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of P2X3 Receptor Antagonists for Chronic Cough
A deep dive into the therapeutic potential and selectivity of leading P2X3 receptor antagonists reveals a promising landscape for the treatment of refractory and unexplained chronic cough. This guide provides a comprehensive comparison of key antagonists in development, including the approved gefapixant, alongside investigational drugs such as camlipixant (BLU-5937), eliapixant, and sivopixant. By examining their mechanisms, selectivity, clinical efficacy, and safety profiles, we offer valuable insights for researchers and drug development professionals in the field.
The purinergic P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers, has emerged as a critical target in modulating the cough reflex.[1][2] Its activation by extracellular ATP, often released during inflammation or irritation in the airways, triggers a cascade of events perceived as an urge to cough.[2] Antagonists of this receptor aim to dampen this hypersensitivity. A key challenge in the development of these antagonists is achieving selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, as the latter is implicated in taste-related side effects.[3]
Mechanism of Action: The P2X3 Signaling Pathway
P2X3 receptors are predominantly located on sensory C fibers of the vagus nerve within the airways.[1] When airway mucosal cells release ATP under inflammatory conditions, it binds to these P2X3 receptors. This binding opens the ion channel, leading to an influx of cations, depolarization of the neuron, and the initiation of an action potential. This signal is then transmitted to the brainstem, resulting in the sensation of an urge to cough and the subsequent motor act of coughing. P2X3 receptor antagonists competitively block the binding of ATP to these receptors, thereby inhibiting this signaling pathway and reducing the cough reflex.
Comparative Efficacy and Selectivity
The therapeutic efficacy of P2X3 antagonists is closely linked to their potency at the P2X3 receptor and their selectivity over the P2X2/3 receptor, which is associated with taste disturbances. The following table summarizes the available in vitro potency (IC50) data for the leading P2X3 receptor antagonists.
| Antagonist | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity (P2X2/3 / P2X3) |
| Gefapixant | ~30 - 153 | 100 - 250 | ~3-8 fold |
| Camlipixant (BLU-5937) | 25 | >24,000 | >960 fold |
| Eliapixant | 8 - 10 | 129 - 163 | ~13-20 fold |
| Sivopixant | 4.2 | 1100 | ~262 fold |
Clinical Trial Performance
Clinical trials have demonstrated the potential of P2X3 antagonists to reduce cough frequency in patients with refractory or unexplained chronic cough. However, the incidence of taste-related adverse events varies among the different antagonists, likely reflecting their differing selectivity profiles.
| Antagonist | Phase of Development | Key Efficacy Finding | Taste-Related Adverse Events |
| Gefapixant | Approved (Japan, EU) | Significant reduction in 24-hour cough frequency compared to placebo. | Common, including dysgeusia, ageusia, and hypogeusia. |
| Camlipixant (BLU-5937) | Phase 3 | Statistically significant and clinically meaningful reductions in 24-hour cough frequency. | Low incidence of taste disturbance reported. |
| Eliapixant | Phase 2 | Significantly reduced cough frequency and severity. | Lower rates of taste-related side effects compared to less selective antagonists. |
| Sivopixant | Phase 2 | Reduced objective cough frequency and improved quality of life. | Low incidence of mild taste disturbance. |
Pharmacokinetic Profiles
The pharmacokinetic properties of these antagonists are crucial for determining appropriate dosing regimens and maintaining therapeutic concentrations.
| Antagonist | Tmax (hours) | Half-life (hours) | Primary Elimination Route |
| Gefapixant | 1 - 4 | 6 - 10 | Primarily renal excretion of unchanged drug. |
| Camlipixant (BLU-5937) | N/A | N/A | Good oral bioavailability and low predicted clearance in humans. |
| Eliapixant | 3 - 4 | ~48.3 (single dose) | N/A |
| Sivopixant | N/A | N/A | Favorable pharmacokinetic profiles identified. |
Experimental Protocols and Workflow
The evaluation of P2X3 receptor antagonists involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and efficacy. A typical workflow begins with in vitro assays to determine the antagonist's activity at the target receptor, followed by in vivo studies in animal models to assess its therapeutic effect.
In Vitro Functional Assay: Calcium Flux Assay
Objective: To determine the potency (IC50) of a P2X3 receptor antagonist by measuring its ability to inhibit the influx of calcium into cells expressing the P2X3 receptor upon stimulation with an agonist.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The antagonist is serially diluted to a range of concentrations and added to the wells. The plate is incubated for a period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A P2X3 receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate the receptors. The resulting change in fluorescence, which corresponds to the influx of calcium, is measured in real-time.
-
Data Analysis: The fluorescence signal is analyzed to determine the inhibitory effect of the antagonist at each concentration. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Efficacy Model: Guinea Pig Cough Model
Objective: To evaluate the antitussive effect of a P2X3 receptor antagonist in a conscious animal model of cough.
Methodology:
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions.
-
Cough Induction: A tussive agent, such as citric acid or ATP, is delivered as an aerosol into a whole-body plethysmography chamber containing a single animal.
-
Cough Recording: The characteristic explosive sound and pressure changes associated with coughing are detected by a microphone and a pressure transducer, respectively, and recorded using specialized software.
-
Antagonist Administration: The P2X3 antagonist or vehicle is administered orally or via another appropriate route at various doses and at a specified time before the tussive challenge.
-
Data Collection: The number of coughs is counted during a defined period following the tussive challenge.
-
Data Analysis: The effect of the antagonist on cough frequency is compared to the vehicle control group. Dose-response curves can be generated to determine the potency of the antagonist in vivo.
Conclusion
The development of P2X3 receptor antagonists represents a significant advancement in the treatment of refractory and unexplained chronic cough. While gefapixant has paved the way as the first-in-class approved therapy in some regions, the next generation of antagonists, such as camlipixant and sivopixant, demonstrate higher selectivity for the P2X3 receptor, which appears to translate to a lower incidence of taste-related side effects in clinical trials. Eliapixant also shows a favorable selectivity profile. The ongoing and future clinical studies of these highly selective antagonists will be crucial in further defining their therapeutic potential and solidifying the role of P2X3 receptor modulation in managing chronic cough. The comparative data presented in this guide underscore the importance of selectivity in optimizing the benefit-risk profile of this promising class of drugs.
References
Filapixant Efficacy in Pain Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Filapixant, a selective P2X3 receptor antagonist, in validated pain models. While direct preclinical pain data for this compound remains limited in publicly available literature, this guide draws comparisons with a structurally related P2X3 antagonist, Eliapixant, and an alternative pain therapeutic, the EP4 receptor antagonist Grapiprant. The information presented herein is intended to offer a valuable resource for researchers and professionals in the field of pain drug development.
Mechanism of Action: Targeting Pain Pathways
This compound exerts its analgesic effects by selectively antagonizing the P2X3 receptor.[1] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory afferent neurons, which play a crucial role in nociceptive signaling.[2] By blocking the activation of these receptors by ATP, which is often released during tissue injury or inflammation, this compound aims to inhibit the transmission of pain signals.[1]
An alternative approach to analgesia involves targeting the prostaglandin E2 (PGE2) pathway. Grapiprant , an EP4 receptor antagonist, works by blocking the EP4 receptor, one of the four subtypes of PGE2 receptors.[3] PGE2 is a key mediator of inflammation and pain, and by inhibiting its action at the EP4 receptor, Grapiprant reduces pain and inflammation.[3]
Preclinical Efficacy in Inflammatory Pain Models
Data Presentation
| Compound | Mechanism of Action | Pain Model | Species | Key Efficacy Findings | Reference |
| Eliapixant | P2X3 Receptor Antagonist | Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia | Rat | Dose-dependent reversal of mechanical hyperalgesia. The minimal effective oral dose was 5 mg/kg, twice daily, at 48 hours after CFA administration. | |
| Grapiprant | EP4 Receptor Antagonist | Carrageenan-induced inflammatory pain | Rabbit | A single 2 mg/kg IV injection significantly increased thermal withdrawal latency from 1 to 10 hours post-administration. | |
| Grapiprant | Postoperative paw incision model | Rat | Oral administration prior to surgery significantly reduced postoperative pain as measured by a weight-bearing test. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the hind paw of the animal (rat or mouse).
-
Pain Assessment: Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is typically measured using von Frey filaments. The force required to elicit a paw withdrawal response is recorded. Thermal hyperalgesia can also be assessed.
-
Drug Administration: The test compound (e.g., Eliapixant) or vehicle is administered orally or via other relevant routes at specified time points before or after CFA injection.
-
Data Analysis: The paw withdrawal threshold or latency is measured at various time points post-drug administration and compared between the treated and vehicle control groups.
Carrageenan-Induced Inflammatory Pain Model
This model is used to study acute inflammation and pain.
-
Induction: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the hind paw of the animal (e.g., rabbit).
-
Pain Assessment: Thermal hyperalgesia is often measured by assessing the thermal withdrawal latency (TWL) in response to a heat source.
-
Drug Administration: The test compound (e.g., Grapiprant) or vehicle is administered, and the TWL is measured at different time points.
-
Data Analysis: The change in TWL from baseline is calculated and compared between the drug-treated and control groups. The results can be expressed as the maximum possible response (% MPR).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
References
Filapixant's P2X Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Filapixant (BAY-1902607) is a potent and highly selective antagonist of the P2X3 receptor, a key player in sensory nerve fiber signaling. Its development has been primarily focused on treating conditions associated with neuronal hypersensitization, such as refractory chronic cough. A critical aspect of its pharmacological profile is its selectivity against other P2X receptor subtypes, which is crucial for minimizing off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with other P2X receptors, supported by available experimental data and methodologies.
Comparative Selectivity Profile
This compound demonstrates a significant selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor, which is implicated in taste-related side effects observed with less selective antagonists. While comprehensive data on this compound's activity across all P2X subtypes is not publicly available, its high selectivity for P2X3 is a key differentiating feature. For comparative purposes, data for other notable P2X3 antagonists, Eliapixant and Gefapixant, are also presented.
| Compound | P2X1 (IC50) | P2X2 (IC50) | P2X3 (IC50) | P2X2/3 (IC50) | P2X4 (IC50) | P2X5 (IC50) | P2X7 (IC50) | Selectivity (P2X2/3 vs P2X3) |
| This compound | Data not available | Data not available | 7.4 nM[1] | 776 nM[1] | Data not available | Data not available | Data not available | >100-fold[1][2][3] |
| Eliapixant | >50 µM | >33 µM | 8 - 10 nM | 129 - 163 nM | >50 µM | Data not available | >50 µM | ~20-fold |
| Gefapixant | >10,000 nM | >10,000 nM | ~30 - 153 nM | 100 - 250 nM | >10,000 nM | >10,000 nM (rat) | >10,000 nM | ~1.4 - 8.3-fold |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the receptor's response. A higher IC50 value indicates lower potency.
Experimental Methodologies
The selectivity of P2X receptor antagonists is typically determined using in vitro functional assays that measure the inhibition of ATP-induced receptor activation. A common method, and the one used to determine the IC50 values for this compound, is the Fluorometric Imaging Plate Reader (FLIPR)-based calcium flux assay.
FLIPR-Based Calcium Flux Assay Protocol (General)
This protocol outlines the general steps involved in assessing P2X receptor antagonism using a FLIPR assay.
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the human P2X receptor subtype of interest (e.g., P2X3, P2X2/3) are cultured under standard conditions.
-
Cells are seeded into 384-well microplates and incubated to allow for adherence.
-
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer.
-
The cells are incubated to allow for de-esterification of the dye, trapping it inside the cells.
-
-
Compound Addition:
-
Serial dilutions of the test antagonist (e.g., this compound) are prepared.
-
The antagonist solutions are added to the wells containing the dye-loaded cells and incubated for a specific period to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
The microplate is placed in the FLIPR instrument.
-
A solution of a potent P2X receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to the wells to stimulate the receptors.
-
The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon receptor activation.
-
-
Data Analysis:
-
The peak fluorescence signal is measured for each well.
-
The percentage of inhibition by the antagonist is calculated relative to control wells (with and without agonist, but no antagonist).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizing Signaling and Experimental Processes
To further illustrate the context of this compound's action, the following diagrams depict the P2X3 receptor signaling pathway and the general workflow of the FLIPR-based selectivity assay.
Caption: P2X3 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: General Workflow of a FLIPR-Based Calcium Flux Assay.
Conclusion
This compound is a highly selective P2X3 receptor antagonist, with a more than 100-fold greater potency for P2X3 compared to the P2X2/3 receptor. This enhanced selectivity profile is a key feature that distinguishes it from earlier P2X3 antagonists like Gefapixant and even its closer analogue, Eliapixant. While quantitative data for this compound's activity against other P2X subtypes are not widely published, its focused activity on P2X3 is expected to translate to a more favorable side-effect profile, particularly concerning taste-related disturbances. The use of robust in vitro functional assays, such as the FLIPR-based calcium flux assay, is fundamental in characterizing the selectivity and potency of novel P2X receptor modulators like this compound. Further disclosure of its complete cross-reactivity profile will provide a more comprehensive understanding of its pharmacological properties.
References
- 1. The P2X3 receptor antagonist this compound in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Comparing in vitro potency of Filapixant and other antagonists
It appears there has been a misunderstanding regarding the mechanism of action of Filapixant. This compound is an antagonist of the P2X3 receptor, not the CXCR2 receptor.[1][2][3][4][5] Therefore, a direct comparison of its in vitro potency against CXCR2 with that of CXCR2 antagonists is not feasible.
This guide will proceed by providing a detailed comparison of the in vitro potency of several prominent CXCR2 antagonists. Additionally, to address the interest in this compound, its potency against its actual target, the P2X3 receptor, will be mentioned for context. The guide will also include the requested experimental protocols and visualizations for the CXCR2 signaling pathway and a general antagonist potency assay workflow.
Comparison of In Vitro Potency of CXCR2 Antagonists
The following table summarizes the in vitro potency of selected CXCR2 antagonists. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent drug.
| Antagonist | Ligand/Stimulus | Assay Type | Cell Line/System | IC50 (nM) |
| AZD5069 | IL-8 or GRO-α | Calcium Flux | Human Neutrophils | Single-digit nM range |
| RIST4721 | Keratinocyte Chemoattractant (KC) | Chemotaxis | Ex vivo-cultured mouse bone marrow neutrophils | 14 - 28 |
| NVP CXCR2 20 | Not Specified | Not Specified | Not Specified | Not Specified |
| (±)-NBI 74330 | Not Specified | Not Specified | Not Specified | Not Specified |
For context, This compound has an in vitro IC50 for the P2X2/3 receptor that is higher than the concentrations at which taste-related side effects are observed in clinical studies. This compound is a selective P2X3 receptor antagonist with approximately 100-fold selectivity over the P2X2/3 heteromeric receptor.
Experimental Protocols
General Protocol for In Vitro Antagonist Potency Determination (Chemotaxis Assay)
This protocol outlines a common method for assessing the ability of a CXCR2 antagonist to inhibit neutrophil migration towards a chemoattractant.
a. Cell Preparation:
-
Isolate neutrophils from fresh human peripheral blood or utilize ex vivo-cultured mouse bone marrow neutrophils.
-
Resuspend the isolated neutrophils in a suitable assay buffer.
b. Chemotaxis Assay:
-
Utilize a chemotaxis chamber, such as a Boyden chamber, with a porous membrane separating an upper and lower well.
-
Add the chemoattractant (e.g., IL-8, GRO-α, or KC) to the lower wells of the chamber.
-
In the upper wells, add the neutrophils that have been pre-incubated with varying concentrations of the CXCR2 antagonist (e.g., RIST4721) or a vehicle control.
-
Incubate the chamber for a sufficient time to allow for cell migration towards the chemoattractant.
-
After incubation, quantify the number of migrated cells in the lower chamber. This can be done through various methods, such as manual cell counting with a microscope or using a plate reader-based assay.
c. Data Analysis:
-
Plot the number of migrated cells against the concentration of the antagonist.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits cell migration by 50%.
General Protocol for In Vitro Antagonist Potency Determination (Calcium Flux Assay)
This protocol describes how to measure an antagonist's ability to block the intracellular calcium increase that occurs upon CXCR2 activation.
a. Cell Preparation and Dye Loading:
-
Isolate human neutrophils.
-
Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
b. Calcium Flux Measurement:
-
Use a fluorometric imaging plate reader or a similar instrument to measure intracellular calcium concentrations.
-
Establish a baseline fluorescence reading for the dye-loaded neutrophils.
-
Add varying concentrations of the CXCR2 antagonist to the cells and incubate.
-
Stimulate the cells with a CXCR2 ligand (e.g., IL-8 or GRO-α).
-
Record the change in fluorescence, which corresponds to the increase in intracellular calcium.
c. Data Analysis:
-
Plot the change in fluorescence (calcium concentration) against the antagonist concentration.
-
Determine the IC50 value, representing the antagonist concentration that inhibits the ligand-induced calcium increase by 50%.
Visualizations
Caption: CXCR2 Signaling Pathway.
Caption: Experimental Workflow for Antagonist Potency.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics, pharmacokinetics and CYP3A4 interaction potential of the selective P2X3 receptor antagonist this compound: A randomized multiple ascending-dose study in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2X3 receptor antagonist this compound in patients with refractory chronic cough: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Filapixant and Camlipixant for Refractory Chronic Cough
Filapixant and Camlipixant are two investigational oral antagonists targeting the P2X3 receptor, a key player in the pathophysiology of refractory chronic cough (RCC). While no direct head-to-head clinical trials have been conducted, a comprehensive comparison of their clinical trial data provides valuable insights for researchers and drug development professionals. Both molecules have demonstrated efficacy in reducing cough frequency, but they exhibit notable differences in their selectivity, which in turn influences their side effect profiles, particularly concerning taste-related adverse events.
Mechanism of Action: Targeting the P2X3 Receptor
Both this compound and Camlipixant are designed to block the P2X3 receptor, an ATP-gated ion channel found on peripheral sensory nerve fibers in the airways.[1] The binding of extracellular ATP to these receptors is believed to trigger neuronal hypersensitization, leading to the urge to cough.[1] By antagonizing the P2X3 receptor, these drugs aim to reduce the severity and frequency of coughing.[1]
A critical distinction between the two lies in their selectivity for the P2X3 receptor over the related P2X2/3 receptor. The P2X2/3 receptor is expressed in taste buds, and its blockade is associated with taste disturbances such as dysgeusia (altered taste) and hypogeusia (reduced taste).[1][2] Camlipixant is reported to be a highly selective P2X3 antagonist, with a selectivity of over 1500-fold for P2X3 over P2X2/3. This high selectivity is hypothesized to result in a lower incidence of taste-related side effects. While this compound is also a selective P2X3 receptor antagonist, the degree of its selectivity has been a point of investigation, with some studies noting a higher than expected rate of taste disturbances.
Figure 1: P2X3 Receptor Signaling Pathway in Cough Reflex.
Clinical Efficacy
Both agents have demonstrated a reduction in cough frequency in clinical trials.
This compound: In a Phase 1/2a randomized, double-blind, placebo-controlled, crossover study (NCT03535168), this compound showed a dose-dependent reduction in 24-hour cough frequency. At doses of 80 mg and higher, the reduction was statistically significant compared to placebo. The most pronounced effect was seen with the 250 mg dose, which resulted in a 37% reduction in 24-hour cough frequency over placebo.
Camlipixant: The Phase 2b SOOTHE trial (NCT04678206), a randomized, placebo-controlled study, evaluated the efficacy of Camlipixant in adults with RCC. The trial demonstrated a statistically significant reduction in 24-hour cough frequency with the 50 mg and 200 mg twice-daily doses, showing a placebo-adjusted reduction of -34.4% and -34.2%, respectively. An earlier Phase 2a trial, RELIEF (NCT03979638), while not meeting its primary endpoint in the overall population, showed significant treatment responses in patients with higher baseline cough frequencies.
Quantitative Efficacy Data
| Drug | Trial | Dose | Primary Endpoint | Result (Placebo-Adjusted Reduction in 24h Cough Frequency) | Citation |
| This compound | NCT03535168 | 80 mg BID | Change in 24h cough frequency | 17% | |
| 150 mg BID | Not explicitly stated | ||||
| 250 mg BID | 37% | ||||
| Camlipixant | SOOTHE (NCT04678206) | 12.5 mg BID | Change in 24h cough frequency | Not statistically significant | |
| 50 mg BID | -34.4% | ||||
| 200 mg BID | -34.2% |
Safety and Tolerability
The most notable difference in the safety profiles of this compound and Camlipixant is the incidence of taste-related adverse events.
This compound: The NCT03535168 trial reported a dose-dependent increase in taste-related adverse events. These occurred in 4%, 13%, 43%, and 57% of patients treated with 20, 80, 150, and 250 mg of this compound, respectively, compared to 12% in the placebo group. A first-in-human study also reported an unexpectedly high number of taste side effects.
Camlipixant: In the SOOTHE trial, taste alteration was reported in 4.8-6.5% of patients across the Camlipixant arms, compared to 0% with placebo. A model-based meta-analysis of five P2X3 antagonists predicted that the 50 mg twice-daily dose of Camlipixant would result in substantially lower rates of dysgeusia compared to a similar dosage of the less selective P2X3 antagonist, gefapixant.
Quantitative Safety Data: Taste-Related Adverse Events
| Drug | Trial | Dose | Incidence of Taste-Related Adverse Events | Citation |
| This compound | NCT03535168 | 20 mg BID | 4% | |
| 80 mg BID | 13% | |||
| 150 mg BID | 43% | |||
| 250 mg BID | 57% | |||
| Placebo | 12% | |||
| Camlipixant | SOOTHE (NCT04678206) | 12.5 mg BID | 4.8% | |
| 50 mg BID | Not explicitly stated, but within 4.8-6.5% range | |||
| 200 mg BID | 6.5% | |||
| Placebo | 0% |
Experimental Protocols
This compound (NCT03535168): This was a double-blind, randomized, placebo-controlled, crossover study. Twenty-three patients with refractory chronic cough received ascending doses of this compound (20, 80, 150, and 250 mg, twice daily) for four days, followed by a three-day washout period, and then crossed over to the other treatment arm (placebo). The primary efficacy endpoint was the 24-hour cough frequency on Day 4 of each dosing step.
Figure 2: this compound NCT03535168 Crossover Trial Workflow.
Camlipixant (SOOTHE - NCT04678206): This was a Phase 2b, randomized, double-blind, placebo-controlled, parallel-group trial. After a single-blind placebo run-in period, 310 patients were randomized (1:1:1:1) to receive either Camlipixant (12.5, 50, or 200 mg twice daily) or a placebo for 28 days. The primary endpoint was the change from baseline to Day 28 in the objective 24-hour cough frequency. The trial design included enriching the study population with patients having a baseline awake cough frequency of ≥25 coughs/h.
Figure 3: Camlipixant SOOTHE Trial Parallel Group Design.
Conclusion
In the absence of direct comparative studies, the available data suggests that both this compound and Camlipixant are promising therapeutic candidates for refractory chronic cough. Both have demonstrated the ability to significantly reduce cough frequency. The key differentiating factor appears to be the incidence of taste-related side effects, with the highly selective P2X3 antagonist Camlipixant showing a more favorable profile in this regard. The ongoing Phase 3 trials for Camlipixant (CALM-1 and CALM-2) will provide more definitive data on its long-term efficacy and safety. For this compound, further development may require strategies to mitigate the taste disturbances observed at higher, more efficacious doses. Researchers and clinicians will be keenly watching the progression of these and other P2X3 antagonists as they move through the development pipeline.
References
Filapixant: A Potent and Selective Tool for Interrogating P2X3 Receptor Function
For researchers in pharmacology, neuroscience, and drug discovery, the selective validation of therapeutic targets is paramount. This guide provides a comprehensive comparison of Filapixant, a selective P2X3 receptor antagonist, with other commercially available tool compounds. By presenting key experimental data, detailed protocols, and visual workflows, this guide aims to equip scientists with the necessary information to effectively utilize this compound in their research endeavors.
The P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons, is a critical mediator of nociception and neuronal sensitization. Its involvement in chronic pain, cough, and other sensory disorders has made it a prime target for therapeutic intervention. This compound has emerged as a valuable tool compound for elucidating the physiological and pathological roles of the P2X3 receptor due to its high potency and selectivity.
Comparative Analysis of P2X3 Receptor Antagonists
The selection of an appropriate tool compound is crucial for the unambiguous interpretation of experimental results. The following table summarizes the in vitro potency and selectivity of this compound compared to other widely used P2X3 receptor antagonists.
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity (P2X2/3 vs P2X3) | Assay Method |
| This compound | 7.4[1] | 776[1] | ~105-fold | FLIPR-based assay[1] |
| Gefapixant | ~30 - 153[2][3] | ~100 - 250 | ~3 - 8-fold | Patch Clamp, Calcium Flux |
| Eliapixant | 8 - 10 | 129 - 163 | ~20-fold | Patch Clamp |
| Sivopixant | 4.2 | 1100 | ~262-fold | Not Specified |
| Camlipixant | 25 | 24,000 | ~960-fold | Not Specified |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
This compound demonstrates a favorable selectivity profile, being over 100-fold more potent for the homomeric P2X3 receptor than the heteromeric P2X2/3 receptor. This is a critical attribute, as the P2X2/3 receptor is implicated in taste perception, and off-target effects on this receptor can lead to taste-related side effects, a known issue with less selective compounds like Gefapixant. While Sivopixant and Camlipixant show even higher selectivity, this compound provides a robust and well-characterized tool for researchers.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of P2X3 receptor function and the application of this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for compound validation.
Key Experimental Protocols
To ensure robust and reproducible results, the following sections outline the general methodologies for key experiments used to validate P2X3 function with this compound.
In Vitro Potency and Selectivity Assays
1. Calcium Flux Assay (e.g., using a FLIPR system)
-
Objective: To measure the ability of this compound to inhibit ATP-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.
-
Methodology:
-
Cell Culture: Maintain cell lines (e.g., HEK293 or CHO) stably expressing human or rodent P2X3 or P2X2/3 receptors in appropriate culture medium.
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Signal Detection: Use an automated fluorometric imaging plate reader (FLIPR) to add a P2X3 agonist (e.g., ATP or α,β-methylene ATP) to the wells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the inhibition of the agonist-induced response against the concentration of this compound to determine the IC50 value.
-
2. Patch Clamp Electrophysiology
-
Objective: To directly measure the inhibitory effect of this compound on the ion channel currents mediated by P2X3 and P2X2/3 receptors.
-
Methodology:
-
Cell Preparation: Use cells expressing the target receptors, either from stable cell lines or primary cultured neurons (e.g., dorsal root ganglion neurons).
-
Recording Configuration: Establish a whole-cell patch clamp recording configuration. The intracellular solution will contain a physiological concentration of ions, and the extracellular solution will be a buffered saline solution.
-
Current Elicitation: Apply the P2X3 agonist to the cell to elicit an inward current.
-
Compound Application: Perfuse the cell with a solution containing this compound at various concentrations and then co-apply with the agonist.
-
Data Acquisition and Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound. Plot the percentage of current inhibition against the drug concentration to calculate the IC50.
-
In Vivo Models of P2X3 Function
1. ATP-Induced Nociceptive Behavior
-
Objective: To assess the ability of this compound to block nociceptive behaviors induced by the direct activation of P2X3 receptors in vivo.
-
Methodology:
-
Animal Model: Use rodents (e.g., mice or rats).
-
Compound Administration: Administer this compound or a vehicle control systemically (e.g., orally or intraperitoneally) or locally (e.g., intraplantar injection).
-
Nociceptive Challenge: After a suitable pre-treatment time, inject a solution of ATP or a selective P2X3 agonist into the plantar surface of the hind paw.
-
Behavioral Assessment: Immediately observe and quantify nociceptive behaviors such as paw licking, flinching, or lifting for a defined period.
-
Data Analysis: Compare the duration or frequency of nociceptive behaviors between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
-
2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
-
Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain where P2X3 receptor expression and function are upregulated.
-
Methodology:
-
Induction of Inflammation: Inject CFA into the plantar surface of the hind paw of a rodent. This will induce a localized and persistent inflammation characterized by edema, thermal hyperalgesia, and mechanical allodynia.
-
Compound Administration: Administer this compound or vehicle at a specific time point (or multiple time points) after CFA injection.
-
Behavioral Testing: At various times after drug administration, assess pain-related behaviors:
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold to a mechanical stimulus.
-
-
Data Analysis: Compare the paw withdrawal latencies or thresholds between the this compound-treated and vehicle-treated groups to assess the anti-hyperalgesic or anti-allodynic effects.
-
Conclusion
This compound is a potent and selective P2X3 receptor antagonist that serves as an invaluable tool for researchers investigating the role of this ion channel in health and disease. Its favorable selectivity profile minimizes the potential for confounding off-target effects, particularly those related to taste disturbance. By employing the well-established in vitro and in vivo experimental protocols outlined in this guide, scientists can confidently utilize this compound to validate P2X3 function and explore its therapeutic potential in a variety of pathological conditions.
References
Filapixant Efficacy Across Neuronal Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filapixant (BAY 1902607) is a potent and highly selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1] Activation of P2X3 receptors by extracellular ATP is a key mechanism in the pathophysiology of various conditions characterized by neuronal hypersensitization, including chronic cough and neuropathic pain.[2] This guide provides a comparative analysis of the efficacy of this compound in different neuronal populations, drawing upon available clinical and preclinical data, and contextualizing its performance against other P2X3 receptor antagonists. While direct comparative preclinical data for this compound across diverse neuronal populations is limited, its high selectivity for the P2X3 receptor allows for informed inferences based on the known distribution and function of this target.
P2X3 Receptor Distribution in Neuronal Populations
The therapeutic potential of this compound is directly linked to the expression pattern of its target, the P2X3 receptor. P2X3-containing receptors are predominantly found on primary afferent neurons, which are responsible for transmitting sensory information, including pain, touch, and temperature, from the periphery to the central nervous system.
Table 1: Expression of P2X3 Receptors in Various Neuronal Populations
| Neuronal Population | P2X3 Expression Level | Co-expression with P2X2 | Implicated Functions | Reference |
| Dorsal Root Ganglion (DRG) Neurons | High | Yes (forms P2X2/3 heteromers) | Nociception (inflammatory, neuropathic, and visceral pain), mechanosensation | [1] |
| Trigeminal Ganglion Neurons | High | Yes | Craniofacial pain, migraine | [1] |
| Vagal Afferent Neurons (Nodose Ganglion) | High | Yes | Cough reflex, airway sensitivity, visceral sensation | [1] |
| Sympathetic Neurons | Low to Moderate | Yes | Autonomic regulation | |
| Enteric Neurons | Moderate | Yes | Gut motility and sensation |
Comparative Efficacy of this compound
Efficacy in Neurons Mediating Cough Reflex
Clinical trials have provided robust evidence for the efficacy of this compound in reducing cough frequency in patients with refractory chronic cough, a condition characterized by hypersensitivity of vagal afferent neurons.
Table 2: Clinical Efficacy of this compound in Refractory Chronic Cough
| Dose | Change in 24-hour Cough Frequency (vs. Placebo) | Change in Cough Severity (VAS) (vs. Placebo) | Taste-Related Adverse Events | Reference |
| 80 mg | 17% reduction | 8 mm reduction | 13% | |
| 150 mg | Not reported | Not reported | 43% | |
| 250 mg | 37% reduction | 21 mm reduction | 57% | , |
Inferred Efficacy in Nociceptive Neurons
Table 3: Preclinical Efficacy of P2X3 Antagonists in Pain Models (Eliapixant as a Surrogate)
| Neuronal Population Targeted | Animal Model | P2X3 Antagonist | Efficacy Endpoint | Outcome | Reference |
| Dorsal Root Ganglion Neurons | CFA-induced inflammatory pain (rat) | Eliapixant | Reversal of mechanical hyperalgesia | Dose-dependent reduction in paw withdrawal threshold | |
| Dorsal Root Ganglion Neurons | Endometriosis-associated visceral pain (rat) | Eliapixant | Reduction of vaginal hyperalgesia | Significant reduction in pain behavior |
These findings in animal models of inflammatory and visceral pain, targeting DRG neurons, suggest that this compound would likely demonstrate significant efficacy in these neuronal populations due to its more selective P2X3 antagonism.
Signaling Pathways and Experimental Workflows
P2X3 Receptor Signaling Pathway
The binding of ATP to P2X3 receptors on sensory neurons leads to the opening of a non-selective cation channel, resulting in membrane depolarization and the initiation of an action potential. This signal is then transmitted to the central nervous system, leading to the perception of sensations like cough or pain. This compound acts as a competitive antagonist, blocking ATP from binding to the P2X3 receptor and thereby preventing this signaling cascade.
References
A Comparative Analysis of Filapixant and Non-Selective Purinergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Filapixant, a selective P2X3 receptor antagonist, with non-selective purinergic antagonists such as Suramin and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). This document is intended to assist researchers and drug development professionals in understanding the pharmacological distinctions and potential therapeutic advantages of selective versus non-selective purinergic receptor modulation. The information is supported by available experimental data and detailed methodologies.
Introduction to Purinergic Signaling and Therapeutic Targeting
Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a crucial role in a wide array of physiological and pathophysiological processes, including neurotransmission, inflammation, and pain.[1] Purinergic receptors are broadly classified into P1 receptors, which are G protein-coupled receptors activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides. The P2 receptor family is further divided into P2Y G protein-coupled receptors and P2X ligand-gated ion channels.[1]
The P2X subfamily comprises seven subtypes (P2X1-P2X7) that form homo- and heterotrimeric cation channels.[2] The P2X3 receptor, predominantly expressed on sensory neurons, has emerged as a key target for therapeutic intervention in conditions characterized by sensory nerve hypersensitization, such as chronic cough and neuropathic pain.[3] this compound is a highly selective antagonist of the P2X3 receptor. In contrast, compounds like Suramin and PPADS exhibit broad-spectrum antagonism across multiple P2X and even some P2Y receptors. This guide will benchmark the performance of this compound against these non-selective agents.
Comparative Pharmacodynamics
The primary distinction between this compound and non-selective antagonists lies in their receptor selectivity profile. This selectivity has significant implications for both efficacy and off-target effects.
| Antagonist | Primary Target(s) | Selectivity Profile (IC50/pA2/Ki) | Key Therapeutic Indications (Investigated) | Notable Side Effects |
| This compound | P2X3 | >100-fold selectivity for P2X3 over P2X2/3 | Refractory Chronic Cough | Taste disturbances (dysgeusia, ageusia, hypogeusia) |
| Suramin | Broad-spectrum P2X and P2Y antagonist | pA2 = 5.6 for P2X receptors in rat MPG neurons; also inhibits various enzymes. | African trypanosomiasis, onchocerciasis | Nausea, vomiting, diarrhea, headache, skin tingling, kidney dysfunction |
| PPADS | Non-selective P2X antagonist | IC50: P2X1, P2X2, P2X3, P2X5 (1 - 2.6 µM); P2X4 (~30 µM); also blocks some P2Y receptors. | Research tool for studying purinergic signaling | Not clinically developed for therapeutic use. |
Efficacy in Preclinical and Clinical Models
Chronic Cough
This compound and other selective P2X3 antagonists like Gefapixant have demonstrated efficacy in reducing cough frequency in clinical trials for refractory chronic cough. Preclinical studies in guinea pig models of cough, often induced by citric acid or ATP challenge, have been instrumental in establishing the antitussive potential of P2X3 antagonists.
While direct comparative studies are limited, the non-selective nature of Suramin and PPADS would predict a broader range of physiological effects, not all of which may be beneficial for treating cough. Their activity at other P2X receptors, such as P2X1 on platelets or P2X7 on immune cells, could lead to a complex pharmacological profile with potential for more widespread side effects.
Signaling Pathways
The signaling mechanisms of P2X3 and other P2X receptors are fundamentally different from G protein-coupled P2Y receptors. As ligand-gated ion channels, their activation leads to rapid influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and initiation of downstream cellular responses.
Caption: P2X3 receptor signaling cascade.
Experimental Protocols
The characterization of purinergic antagonists involves a combination of in vitro and in vivo assays to determine their affinity, selectivity, and functional effects.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional antagonism (IC50) of a test compound at various P2X receptor subtypes.
Methodology: Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
-
Receptor Preparation: Membranes from cells stably expressing the human P2X receptor subtype of interest are prepared.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the receptor preparation, a specific radioligand (e.g., [³H]-ATP), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptor.
-
Detection: Scintillation proximity assay beads are added, which emit light when the radioligand is bound to the receptor immobilized on the bead. The amount of light is inversely proportional to the concentration of the test compound.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a binding affinity constant (Ki).
Methodology: Whole-Cell Patch Clamp Electrophysiology
-
Cell Culture: Cells expressing the target P2X receptor are cultured on coverslips.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the channels.
-
Agonist Application: A specific P2X receptor agonist (e.g., α,β-methylene ATP) is applied to elicit an inward current.
-
Antagonist Application: The test compound is co-applied with the agonist at various concentrations to determine its ability to inhibit the agonist-induced current.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-induced current (IC50) is calculated.
Caption: General workflow for purinergic antagonist characterization.
In Vivo Model: Guinea Pig Cough Challenge
Objective: To assess the antitussive efficacy of a test compound in a relevant animal model.
Methodology:
-
Animal Model: Conscious guinea pigs are often used as they have a well-defined cough reflex.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered, typically orally or intraperitoneally, at various doses prior to the cough challenge.
-
Cough Induction: Animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized tussive agent, such as citric acid or ATP.
-
Data Acquisition: The number and latency of coughs are recorded and analyzed.
-
Data Analysis: The dose-dependent reduction in cough frequency by the test compound is compared to the vehicle control to determine efficacy.
Conclusion
The benchmarking of this compound against non-selective purinergic antagonists highlights a key principle in modern drug development: the pursuit of target selectivity to enhance therapeutic efficacy and minimize adverse effects. While non-selective antagonists like Suramin and PPADS have been invaluable as research tools for elucidating the broad roles of purinergic signaling, their lack of specificity makes them unsuitable for targeted therapies.
This compound's high selectivity for the P2X3 receptor allows for the specific modulation of sensory nerve pathways implicated in conditions like chronic cough, with a more predictable and manageable side effect profile. The primary adverse effect of taste disturbance associated with P2X3 antagonists is thought to be mechanistically linked to the role of P2X2/3 receptors in taste sensation. Further research into the precise mechanisms of action and the development of next-generation antagonists with even greater selectivity or different binding modalities will continue to refine the therapeutic potential of targeting the purinergic system.
References
Safety Operating Guide
Navigating the Safe Disposal of Filapixant in a Laboratory Setting
The proper disposal of investigational drugs like Filapixant, a selective P2X3 receptor antagonist, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the safety of personnel and compliance with regulatory standards. This guide provides a procedural framework for the safe and compliant disposal of this compound, emphasizing the importance of institutional oversight and environmental health and safety (EHS) consultation.
Understanding this compound: Key Characteristics
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, clinical trial data provides insight into its characteristics. Understanding these properties is a preliminary step in assessing its potential hazards and determining the appropriate disposal route.
| Characteristic | Description | Source |
| Formulation | Administered as an oral solution or immediate-release tablets in clinical settings. | [1] |
| Solubility & Permeability | Exhibits high solubility and moderate-to-high permeability in vitro. | [1] |
| Known Side Effects | The most frequently reported adverse events are taste-related (dysgeusia, hypogeusia, ageusia), particularly at higher doses. No serious or severe adverse events leading to treatment discontinuation were reported in the cited studies. | [1][2][3] |
| Metabolism | This compound has no clinically relevant CYP3A4 interaction potential. |
Core Disposal Protocol: A Step-by-Step Guide
The disposal of any investigational drug, including this compound, must be conducted in accordance with federal, state, and local regulations, as well as institutional policies. The following steps outline a universally applicable and safe procedure.
Step 1: Consult Your Institutional Environmental Health and Safety (EHS) Department
This is the most critical step. Your institution's EHS department is the definitive resource for determining the appropriate disposal procedures for chemical waste. They can provide guidance on whether this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) and detail the specific protocols for its disposal at your facility.
Step 2: Waste Characterization
In collaboration with your EHS department, characterize the this compound waste. This includes:
-
Pure, unused this compound: This will likely be the primary concern for disposal.
-
Contaminated materials: This includes items such as personal protective equipment (PPE), empty stock bottles, and any labware that has come into direct contact with this compound.
-
Solutions containing this compound: Any prepared solutions must be disposed of as chemical waste.
Step 3: Segregation and Labeling
Properly segregate this compound waste from other laboratory waste streams. Use a designated, sealed, and clearly labeled waste container. The label should include, at a minimum:
-
The name of the chemical: "this compound Waste"
-
The primary hazard(s) (as determined in consultation with EHS)
-
The date of accumulation
-
The name and contact information of the generating laboratory/researcher
Step 4: Disposal Pathway Determination
Based on the EHS assessment, the disposal pathway will be determined.
-
Non-Hazardous Waste: If deemed non-hazardous, the EHS department will provide instructions for disposal, which may include incineration through a certified medical or chemical waste vendor.
-
Hazardous Waste: If classified as hazardous, it must be disposed of through a licensed hazardous waste contractor. Your EHS department will manage this process, including arranging for pickup and ensuring proper documentation.
Step 5: Record Keeping
Maintain meticulous records of all disposed this compound waste. This documentation should include the quantity of waste, the date of disposal, and the method of disposal, and should be retained in accordance with institutional and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not provided in publicly available literature. The development and execution of such protocols are the responsibility of the individual research institution and must be conducted under the guidance of their EHS department. The procedures will be dictated by the outcome of the hazardous waste determination and the specific capabilities of the institution's waste management program.
By following this structured approach and prioritizing communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, thereby protecting your colleagues, the community, and the environment.
References
- 1. Safety, Tolerability, and Pharmacokinetics of this compound, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study [mdpi.com]
- 2. Pharmacodynamics, pharmacokinetics and CYP3A4 interaction potential of the selective P2X3 receptor antagonist this compound: A randomized multiple ascending-dose study in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X3 receptor antagonist this compound in patients with refractory chronic cough: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Filapixant
This document provides crucial safety and logistical guidance for laboratory personnel handling Filapixant. In the absence of a specific Safety Data Sheet (SDS), this information is based on established best practices for handling potent pharmaceutical compounds and should be adapted to specific laboratory conditions through a formal risk assessment.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE for various activities.
| Activity | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Receiving/Unpacking | Safety glasses | Single pair of chemotherapy-tested gloves | N95 respirator (if not in plastic) | Lab coat |
| Weighing/Compounding | Chemical safety goggles | Double pair of chemotherapy-tested gloves | NIOSH-approved respirator | Impermeable, disposable gown |
| Handling Solutions | Chemical safety goggles and face shield | Double pair of chemotherapy-tested gloves | Fume hood | Impermeable, disposable gown |
| Waste Disposal | Chemical safety goggles | Double pair of chemotherapy-tested gloves | As required by risk assessment | Impermeable, disposable gown |
Note on Gloves : All gloves must be tested against the American Society for Testing and Materials (ASTM) D6978 standard for chemotherapy drug handling.[1] Gloves should be inspected for defects before use and changed regularly, or immediately upon contamination.
Standard Operating Procedure for Handling this compound Powder
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound powder.
1. Preparation of the Work Area:
- Designate a specific area for handling this compound, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).
- Cover the work surface with a disposable, absorbent, and impermeable liner.
- Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, solvent, volumetric flasks, vortex mixer) and place them on the liner.
- Ensure a hazardous waste container is readily accessible within the containment area.
2. Donning of Personal Protective Equipment (PPE):
- Follow the PPE donning sequence outlined in the workflow diagram below. This ensures that protective gear is worn in the correct order to maximize safety.
3. Weighing of this compound Powder:
- Carefully open the container of this compound inside the fume hood or CVE to avoid generating airborne particles.
- Use a dedicated spatula to transfer the desired amount of powder onto a weigh boat.
- Close the primary container tightly immediately after dispensing.
4. Solution Preparation:
- Carefully add the weighed this compound powder to the volumetric flask containing the appropriate solvent.
- Rinse the weigh boat with the solvent and add the rinse to the volumetric flask to ensure a complete transfer.
- Cap the flask and mix gently until the solid is fully dissolved. A vortex mixer may be used if necessary.
5. Post-Handling and Decontamination:
- Wipe down all surfaces, equipment, and the exterior of the primary container with an appropriate deactivating and cleaning agent.
- Dispose of all single-use items (e.g., weigh boats, liner, gloves) in the designated hazardous waste container.
6. Doffing of Personal Protective Equipment (PPE):
- Follow the PPE doffing sequence outlined in the workflow diagram to prevent cross-contamination.
- Wash hands thoroughly with soap and water after removing all PPE.
Waste Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste. This includes contaminated PPE, disposable labware, and any unused material.
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste (PPE, liners, etc.) | Labeled, sealed, and puncture-resistant container | Incineration via a licensed hazardous waste vendor. |
| Liquid Waste (solvents, etc.) | Labeled, sealed, and chemically compatible container | Incineration via a licensed hazardous waste vendor. |
| Sharps (needles, etc.) | Puncture-proof sharps container | Incineration via a licensed hazardous waste vendor. |
Disposal Workflow:
-
Segregate this compound waste from other laboratory waste streams.
-
Collect waste in designated, clearly labeled, and sealed containers at the point of generation.
-
Store waste containers in a secure, designated satellite accumulation area.
-
Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all federal, state, and local regulations.[2]
Visual Workflow Guides
The following diagrams illustrate the standard procedures for donning and doffing PPE and the waste disposal process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
